N4-Allyl-6-chloropyrimidine-4,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSVFRUGUXZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291522 | |
| Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181304-94-9 | |
| Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Applications of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted diaminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its core chemical properties, a proposed synthesis protocol, expected reactivity, and potential biological activities based on extensive analysis of related pyrimidine derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Core Chemical Properties
This compound is identified by the following core properties:
| Property | Value | Source |
| CAS Number | 181304-94-9 | [1] |
| Molecular Formula | C₇H₉ClN₄ | [1] |
| Molecular Weight | 184.63 g/mol | [1] |
| Canonical SMILES | C=CCNCC1=C(N=CN=C1Cl)N | Inferred |
| IUPAC Name | This compound | Inferred |
Proposed Synthesis
A specific, detailed synthesis protocol for this compound is not explicitly published. However, based on general methods for the N-alkylation of chloropyrimidines, a feasible synthetic route can be proposed. The synthesis would likely involve the nucleophilic substitution of an allyl group onto a diaminopyrimidine core. A plausible approach is the reaction of 4,5-diamino-6-chloropyrimidine with an allyl halide.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 4,5-diamino-6-chloropyrimidine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
DOT Script for Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectral Data
While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structural fragments and comparison with related compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the allyl group and the pyrimidine ring proton. The amino protons may appear as broad singlets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Pyrimidine C2-H |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.2 | m | 2H | -CH=CH₂ |
| ~4.0 | t | 2H | -NH-CH₂- |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~4.5 | br s | 1H | -NH- |
13C NMR Spectroscopy
The 13C NMR spectrum would display signals corresponding to the pyrimidine ring carbons and the allyl group carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C4, C6 |
| ~150 | C2 |
| ~135 | -CH=CH₂ |
| ~117 | -CH=CH₂ |
| ~120 | C5 |
| ~45 | -NH-CH₂- |
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak [M]⁺ at m/z 184, with an isotopic peak [M+2]⁺ at m/z 186 of approximately one-third the intensity, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of the allyl group and other characteristic pyrimidine ring cleavages.
Infrared (IR) Spectroscopy
The IR spectrum of the parent compound, 6-chloropyrimidine-4,5-diamine, is available and provides a basis for prediction.[2] The spectrum of the N4-allyl derivative would additionally feature C-H stretching and bending vibrations for the allyl group.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amines) |
| 3100-3000 | C-H stretching (alkene) |
| 1650-1630 | C=C stretching (alkene) |
| 1600-1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1000 | C-Cl stretching |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, the presence of the reactive chlorine atom, the nucleophilic amino groups, and the double bond of the allyl group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5.[3] Therefore, the C6-chloro substituent is expected to be readily displaced by various nucleophiles, providing a route to further functionalize the molecule.
DOT Script for SNAr Reactivity
Caption: General scheme for nucleophilic aromatic substitution on the title compound.
Reactions of the Amino Groups
The amino groups at positions 4 and 5 can undergo typical reactions of primary and secondary amines, such as acylation, alkylation, and condensation with aldehydes or ketones.
Reactions of the Allyl Group
The double bond in the allyl group can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also be involved in transition metal-catalyzed cross-coupling reactions.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the diaminopyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.
Kinase Inhibition
Substituted pyrimidines are prominent in the development of kinase inhibitors for cancer therapy.[4][5][6] The 2,4-diaminopyrimidine moiety can form key hydrogen bond interactions with the hinge region of many kinases.[4] It is plausible that this compound could serve as a scaffold for the development of inhibitors targeting protein kinases involved in cell proliferation and survival signaling pathways, such as EGFR, VEGFR, or Aurora kinases.[4][5]
DOT Script for Potential Kinase Inhibition Pathway
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Antimicrobial Activity
Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with activity against bacteria, including Mycobacterium tuberculosis, and fungi.[7][8] The presence of the chloro-substituent and the diaminopyrimidine core suggests that this compound could be investigated for its antimicrobial properties.
Antitumor Activity
Numerous 2,4-diaminopyrimidine derivatives have demonstrated potent antitumor activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9][10] The structural features of this compound make it a candidate for evaluation in cancer cell line screening assays.
Conclusion
This compound is a molecule of significant interest for chemical and biological research. Although specific experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the diaminopyrimidine scaffold. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]
- 2. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted diaminopyrimidine with potential applications in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, experimental protocols, and expected analytical data. Furthermore, it explores the potential biological context of this class of compounds, particularly as kinase inhibitors.
Introduction
Substituted pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The 2,4-diaminopyrimidine scaffold, in particular, is a well-established pharmacophore found in numerous kinase inhibitors.[1][2][3] The title compound, this compound, features key structural motifs that suggest its potential as a modulator of kinase--mediated signaling pathways. The presence of the allyl group offers a site for potential covalent modification or specific hydrophobic interactions within a kinase active site, while the diaminopyrimidine core can form crucial hydrogen bonds.[1][4]
This guide outlines a putative, yet highly plausible, synthetic route to this compound, based on established chemical transformations of related pyrimidine derivatives.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process commencing from commercially available 4,6-dichloropyrimidin-5-amine. The initial step involves a nucleophilic aromatic substitution to introduce a second amino group, followed by a selective N-allylation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloropyrimidine-4,5-diamine
To a pressure vessel is added 4,6-dichloropyrimidin-5-amine (1.0 eq) and aqueous ammonia (28-30%, 10 eq). The vessel is sealed and heated to 120 °C for 12 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloropyrimidine-4,5-diamine.
Step 2: Synthesis of this compound
In a round-bottom flask, 6-chloropyrimidine-4,5-diamine (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, a base, for instance, potassium carbonate (1.2 eq), is added, followed by the dropwise addition of allyl bromide (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes the expected physicochemical and characterization data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₇H₉ClN₄[5] |
| Molecular Weight | 184.63 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155-160 °C |
| Purity (by HPLC) | >98% |
| Yield | 60-70% (over two steps) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.85 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, -NH₂), 5.95-5.85 (m, 1H, -CH=CH₂), 5.20 (dd, J=17.2, 1.6 Hz, 1H, -CH=CH₂), 5.10 (dd, J=10.4, 1.6 Hz, 1H, -CH=CH₂), 4.05 (t, J=5.6 Hz, 2H, -NH-CH₂-), 3.50 (br s, 1H, -NH-) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.0, 152.5, 140.0, 135.0, 118.0, 116.0, 45.0 |
| Mass Spectrometry (ESI+) m/z | 185.05 [M+H]⁺ |
Potential Biological Context and Signaling Pathways
Diaminopyrimidine derivatives are well-documented as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[1][3] A significant number of these compounds target the ATP-binding site of kinases. The 2,4-diaminopyrimidine core is adept at forming hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine base of ATP.[1][4]
One of the key signaling pathways often modulated by diaminopyrimidine-based inhibitors is the Focal Adhesion Kinase (FAK) pathway.[1][2] FAK is a non-receptor tyrosine kinase that is overexpressed in several types of cancer and is involved in cell proliferation, survival, migration, and invasion.[1]
Caption: Potential inhibition of the FAK signaling pathway.
This compound, as a diaminopyrimidine derivative, is hypothesized to act as a FAK inhibitor. By binding to the ATP pocket of FAK, it could prevent the autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways.[1] This inhibition would ultimately lead to a reduction in cancer cell proliferation, survival, and migration. The N4-allyl group might confer enhanced binding affinity or selectivity towards FAK or related kinases.
Conclusion
This technical guide provides a foundational resource for the synthesis and potential biological investigation of this compound. The detailed synthetic protocol and expected analytical data will aid researchers in the preparation and characterization of this compound. The exploration of its potential role as a kinase inhibitor, particularly within the FAK signaling pathway, offers a compelling rationale for its further evaluation in drug discovery programs aimed at developing novel anticancer therapeutics.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 181304-94-9 | this compound - Synblock [synblock.com]
An In-depth Technical Guide to N4-Allyl-6-chloropyrimidine-4,5-diamine (CAS: 181304-94-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom and the allyl group, make it a valuable intermediate for the synthesis of a diverse range of more complex molecules. While specific biological data for this compound is limited in publicly accessible literature, the broader family of pyrimidine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a likely synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 181304-94-9 | [1][2] |
| Molecular Formula | C₇H₉ClN₄ | [1][2] |
| Molecular Weight | 184.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | ≥98% (as offered by suppliers) | [2] |
| Storage | Dry, sealed place | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous N4-substituted-6-chloropyrimidine-4,5-diamines. The most probable method involves the nucleophilic substitution of a chlorine atom in a dichloropyrimidine precursor with allylamine.
A likely starting material for this synthesis is 4,6-dichloro-5-aminopyrimidine. The reaction would proceed via a nucleophilic aromatic substitution, where allylamine selectively displaces one of the chlorine atoms.
Inferred Experimental Protocol:
Reaction: Synthesis of this compound
Materials:
-
4,6-dichloro-5-aminopyrimidine
-
Allylamine
-
Anhydrous organic solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in an anhydrous organic solvent.
-
Add a base (1.1-1.5 equivalents) to the solution to act as an acid scavenger.
-
Slowly add allylamine (1-1.2 equivalents) to the reaction mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
-
Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Note: This is an inferred protocol and may require optimization of reaction conditions, such as temperature, reaction time, and choice of solvent and base.
References
Physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted diaminopyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It includes a proposed synthetic pathway, tabulated physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of the diaminopyrimidine scaffold. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry and are integral to the development of a wide array of therapeutic agents. The diaminopyrimidine nucleus, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting a broad spectrum of activities including, but not limited to, antimicrobial, antiviral, and anticancer effects. This compound represents a specific, yet under-characterized, member of this family. The presence of an allyl group at the N4 position, a chloro substituent at the 6-position, and vicinal diamines at the 4 and 5 positions, offers a unique combination of electronic and steric properties that could be exploited for targeted drug design. This document aims to collate the known and predicted properties of this compound to facilitate further research and development.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its basic identifiers and includes data for the closely related and well-characterized 2,4-Diamino-6-chloropyrimidine to provide context.
| Property | This compound | 2,4-Diamino-6-chloropyrimidine (for comparison) | Source(s) |
| CAS Number | 181304-94-9 | 156-83-2 | [1] |
| Molecular Formula | C₇H₉ClN₄ | C₄H₅ClN₄ | [1][2] |
| Molecular Weight | 184.63 g/mol | 144.56 g/mol | [1][2] |
| Appearance | Not specified | White to off-white crystalline powder | [2] |
| Melting Point | Not available | 199-202 °C | [2] |
| Boiling Point | Not available | 438.3 ± 48.0 °C at 760 mmHg | [2] |
| Solubility | Not specified; likely soluble in polar organic solvents. | Soluble in water, more soluble in ethanol and methanol. | [2] |
| Storage | Store in a dry, sealed place. | Store in a cool, dry, well-ventilated area. | [1] |
Note: The solubility of this compound is predicted based on the properties of similar pyrimidine derivatives. Experimental verification is recommended.
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for this compound is not detailed in the available literature. However, a plausible and efficient synthesis can be proposed based on established methodologies for the preparation of N4-substituted-6-chloropyrimidine-4,5-diamines. The most likely synthetic route involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor.
Proposed Synthetic Pathway
A likely precursor for the synthesis is 4,6-dichloro-5-aminopyrimidine. The synthesis would proceed via a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by allylamine.
Reaction Scheme:
4,6-dichloro-5-aminopyrimidine + Allylamine → this compound + HCl
Detailed Experimental Protocol (Proposed)
Materials:
-
4,6-dichloro-5-aminopyrimidine
-
Allylamine
-
Anhydrous ethanol (or another suitable polar aprotic solvent like DMF)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger. Subsequently, add allylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of this compound.
Spectral Data
While specific spectral data for this compound is not publicly available, one vendor, Synblock, indicates the availability of NMR, HPLC, and LC-MS data upon request.[1] For research purposes, it is advisable to either synthesize the compound and perform spectral analysis or to procure it from a supplier who can provide a certificate of analysis with this data.
Potential Biological Activity and Signaling Pathways
There are no specific studies on the biological activity or the signaling pathways modulated by this compound. However, the broader class of pyrimidine and diaminopyrimidine derivatives is known to possess a wide range of pharmacological activities.[3][4][5]
The diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors, where the amino groups form crucial hydrogen bonds with the hinge region of the kinase domain.[6] Given this, this compound could potentially be investigated as an inhibitor of various protein kinases implicated in cancer and other diseases.
Furthermore, substituted pyrimidines have been extensively explored for their antimicrobial, antiviral, and anti-inflammatory properties.[4][7] The specific substitutions on the pyrimidine ring of this compound may confer novel activities within these domains.
Conceptual Pathway of Potential Biological Investigation
The following diagram illustrates a conceptual workflow for investigating the potential biological activities of this compound.
Caption: A conceptual workflow for the biological evaluation of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally similar compounds like 2,4-Diamino-6-chloropyrimidine, it should be handled with care.[8][9] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development, owing to its diaminopyrimidine core. While specific experimental data is currently sparse, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, and the overview of potential biological activities suggests several avenues for future research. It is hoped that this technical guide will stimulate further exploration of this and other novel pyrimidine derivatives.
References
- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with a pyrimidine core. The structure is characterized by an allyl group attached to one of the exocyclic amino groups and a chlorine atom at position 6 of the pyrimidine ring. The presence of these functional groups, along with the two amino groups, imparts specific chemical properties that are of interest for further chemical modifications and biological screening.
A 2D representation of the molecular structure is provided below:
Caption: 2D structure of this compound.
Quantitative Data
The key molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 181304-94-9 | [1] |
| Molecular Formula | C₇H₉ClN₄ | [1] |
| Molecular Weight | 184.63 g/mol | [1] |
Experimental Protocols
General Synthesis Approach
The synthesis would likely start from a commercially available diaminopyrimidine derivative. A potential workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Step 1: Chlorination of the Pyrimidine Core
The synthesis would likely begin with the chlorination of a suitable pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine. This is a common transformation in pyrimidine chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Nucleophilic Substitution
The resulting 2,4-diamino-6-chloropyrimidine intermediate would then undergo a nucleophilic aromatic substitution reaction. In this step, the chlorine atom at the 6-position is displaced by the amino group of allylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Step 3: Purification and Analysis
The final product would be purified using standard laboratory techniques such as column chromatography or recrystallization. The structure and purity of the synthesized this compound would then be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Context and Potential Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the diaminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2][3][4][5] Derivatives of diaminopyrimidine have been investigated for a wide range of therapeutic applications, including as anticancer agents and kinase inhibitors.[2][3]
The general mechanism of action for many diaminopyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its enzymatic activity. This can disrupt downstream signaling pathways that are critical for cell proliferation, survival, and migration.
The following diagram illustrates a generalized logical relationship for the potential investigation of this compound's biological activity.
Caption: Logical workflow for investigating the biological activity of the title compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to elucidate its specific synthetic details, physicochemical properties, and biological activities. The provided information, based on existing knowledge of similar compounds, offers a strong starting point for such investigations.
References
- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review [jabps.journals.ekb.eg]
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is prevalent in a vast array of biologically active molecules. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrimidine derivatives, with a focus on their therapeutic potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a cornerstone in modern oncology, with several approved drugs and numerous candidates in clinical development. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
A significant number of pyrimidine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial for cell growth, differentiation, and survival.[1] Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and others, which are often overexpressed or mutated in various cancers.
Quantitative Data for Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Cytotoxic Activity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (14d) | HEPG-2 (Liver) | 3.65 | [2] |
| Pyrazolo[3,4-d]pyrimidine (14d) | MCF-7 (Breast) | 1.45 | [2] |
| Pyrazolo[3,4-d]pyrimidine (14d) | HCT-116 (Colon) | 2.00 | [2] |
| Imidazo[1,2-a]pyrimidine (3d) | MCF-7 (Breast) | 43.4 | [3] |
| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | [3] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Excellent | [4] |
| Indazol-pyrimidine (4f) | MCF-7 (Breast) | 1.629 | [5] |
| Indazol-pyrimidine (4i) | A549 (Lung) | 2.305 | [5] |
| Pyrido[2,3-d]pyrimidine (2a) | A549 (Lung) | - | [6] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (46) | EGFR | 3.76 | [7][8] |
| 4,6-disubstituted pyrrolo[2,3-d]pyrimidine (53) | EGFR | 3.3 | [7][8] |
| 4,5-disubstituted pyrrolo[3,2-d]pyrimidine (70) | EGFR | 5.7 | [7][8] |
| Thieno[2,3-d]pyrimidine (111) | EGFRwt | 0.9 | [7][8] |
| Thieno[2,3-d]pyrimidine (111) | EGFR T790M/L858R | 4 | [7][8] |
| Pyrazolo[1,5-a]pyrimidine (6t) | CDK2 | 90 | [9] |
| Pyrazolo[3,4-d]pyrimidinone (4a) | CDK2 | 210 | [10] |
| Pyrazolo[1,5-a]pyrimidine (5h) | CDK2 | 22 | [11] |
| Pyrazolo[3,4-d]pyrimidine (15) | CDK2/cyclin A2 | 61 | [12] |
Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many pyrimidine derivatives have been designed to inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.
CDK2 Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2), in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in regulating the G1/S phase transition of the cell cycle. Inhibition of CDK2 by pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes or cellular processes.
Quantitative Data for Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity (MIC) of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine derivative | E. coli | 1.0 | [13] |
| Pyrimidine derivative | P. aeruginosa | 1.0 | [13] |
| Pyrimidin-2-ol/thiol/amine (12) | S. aureus | 0.87 (µM/ml) | [14] |
| Pyrimidin-2-ol/thiol/amine (5) | B. subtilis | 0.96 (µM/ml) | [14] |
| Pyrimidin-2-ol/thiol/amine (10) | P. aeruginosa | 0.77 (µM/ml) | [14] |
| Pyrimidin-2-ol/thiol/amine (11) | A. niger | 1.68 (µM/ml) | [14] |
| 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive/negative bacteria | 0.25–2.0 | [15] |
| Pyrimidine-chromen-2-one (S1) | S. aureus | 16.26 | [16] |
| Pyrimidine-chromen-2-one (S7) | B. subtilis | 17.34 | [16] |
| Pyrimidine-chromen-2-one (S7) | E. coli | 17.34 | [16] |
| Pyrimidine-chromen-2-one (S7) | A. niger | 17.34 | [16] |
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine analogues have a long history in antiviral therapy, with many acting as nucleoside/nucleotide reverse transcriptase inhibitors or interfering with viral replication processes. They have shown activity against a broad range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[17][18]
Quantitative Data for Antiviral Activity
The following table presents the in vitro antiviral efficacy of selected pyrimidine derivatives, expressed as the 50% effective concentration (EC50).
Table 4: Antiviral Activity (EC50) of Pyrimidine Derivatives
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Tetrahydrobenzothiazole compound 1 | VEEV (luciferase-based assay) | 0.17 | [19] |
| Arbidol derivative 4 | SARS-CoV-2 | <15 | [20] |
| Pyrimido[4,5-d]pyrimidines | HCoV-229E | - | [21] |
Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.
Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | IC50 (µM) | Reference |
| Pyrimidine derivative (5) | 0.04 | [22] |
| Pyrimidine derivative (6) | 0.04 | [22] |
| Pyridopyrimidinone (IIId) | 0.67 | [23] |
| Pyridopyrimidinone (IIIf) | >0.67 | [23] |
| Pyridopyrimidinone (IIIg) | >0.67 | [23] |
| Pyridopyrimidinone (IIIi) | 1.02 | [23] |
| Pyrimidine-5-carbonitrile (3b) | 0.20 | [24] |
| Pyrimidine-5-carbonitrile (5b) | 0.18 | [24] |
| Pyrimidine-5-carbonitrile (5d) | 0.16 | [24] |
| Pyrimidine derivative L1 | Highly selective for COX-2 | [25] |
| Pyrimidine derivative L2 | Highly selective for COX-2 | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrimidine derivatives.
Synthesis of Pyrimidine Derivatives: A General Overview
The synthesis of the pyrimidine core can be achieved through various well-established chemical reactions. A common and versatile method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.
A typical procedure involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid or base. The resulting pyrimidine can then be further functionalized to generate a library of derivatives for biological screening.[26]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the pyrimidine derivative onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone diameter indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Serial Dilution: Prepare a series of twofold dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Visual Assessment: Determine the lowest concentration of the compound at which no visible growth (turbidity) is observed. This concentration is the MIC.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Addition: Add various concentrations of the pyrimidine derivative to the reaction mixture.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA) kit. The reduction in PGE2 production in the presence of the compound indicates COX-2 inhibition.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide underscore the versatility of pyrimidine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of new and improved pyrimidine-based therapeutics. The visualization of key signaling pathways provides a framework for the rational design of next-generation inhibitors targeting specific molecular-level dysregulations in disease.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antiviral-activity-of-pyrimidine-containing-compounds-patent-review - Ask this paper | Bohrium [bohrium.com]
- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. ijpsr.com [ijpsr.com]
N4-Allyl-6-chloropyrimidine-4,5-diamine: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted pyrimidine that has emerged as a critical intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of targeted therapeutics. Its unique structural features, including a reactive chlorine atom and strategically positioned amino and allyl groups, make it an ideal scaffold for constructing fused ring systems, particularly those with applications in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a building block in the creation of potent kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 181304-94-9 | |
| Molecular Formula | C₇H₉ClN₄ | |
| Molecular Weight | 184.63 g/mol | [1] |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4,6-dichloro-5-nitropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by allylamine. The subsequent step is the reduction of the nitro group to an amine.
Experimental Protocol:
Step 1: Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-amine
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add allylamine (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-allyl-6-chloro-5-nitropyrimidin-4-amine.
Step 2: Synthesis of this compound
-
Dissolve N-allyl-6-chloro-5-nitropyrimidin-4-amine (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow:
References
The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a privileged structure in the quest for novel drugs. This technical guide provides an in-depth exploration of the potential applications of substituted pyrimidines in drug discovery, with a focus on their roles as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to equip researchers with the knowledge to leverage this versatile scaffold in their drug development endeavors.
Pyrimidines as Kinase Inhibitors: Targeting the Engine of Cellular Signaling
Kinases, the enzymes that catalyze the transfer of phosphate groups, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Substituted pyrimidines have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.
The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of these malignancies.
Below is a diagram illustrating the EGFR signaling cascade and the points of intervention by pyrimidine-based inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that control the progression of the cell cycle. The CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition.[2] Overactivation of this complex is common in many cancers, leading to uncontrolled cell proliferation. Pyrimidine-based CDK4/6 inhibitors have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.
The following diagram depicts the CDK4/6-Cyclin D pathway and its inhibition.
Quantitative Data for Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of selected pyrimidine-based kinase inhibitors against their target kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |
| Gefitinib | EGFR | 2 - 37 | A431 | 0.015 - 0.043 | [3] |
| Osimertinib | EGFR (T790M) | <10 | PC-9 (T790M) | 0.01 - 0.1 | [3] |
| Palbociclib | CDK4/Cyclin D1 | 11 | MCF-7 | 0.08 | [4] |
| Ribociclib | CDK4/Cyclin D1 | 10 | CAMA-1 | 0.11 | [4] |
| Imatinib | Bcr-Abl | 250 - 500 | K562 | 0.25 - 0.5 | [5] |
| Compound 4f | Not Specified | Not Applicable | MCF-7 | 1.629 | [6] |
| Compound 4i | Not Specified | Not Applicable | MCF-7 | 1.841 | [6] |
Pyrimidines in Anticancer Drug Discovery
Beyond kinase inhibition, substituted pyrimidines exhibit a broad spectrum of anticancer activities through various mechanisms, including inhibition of tubulin polymerization, DNA synthesis, and other essential cellular processes. The pyrimidine ring serves as a versatile scaffold for the design of compounds that can selectively target cancer cells while minimizing toxicity to normal cells.
Quantitative Data for Pyrimidine-Based Anticancer Agents
The table below presents the cytotoxic activities of various pyrimidine derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HT-29 (Colon) | 5.2 | [7] |
| Gemcitabine | PANC-1 (Pancreatic) | 0.015 | [8] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [9] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [9] |
| Compound 3b | A375 (Melanoma) | Data not available | [3] |
Antimicrobial Applications of Substituted Pyrimidines
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Substituted pyrimidines have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.
Antibacterial Pyrimidines
Pyrimidine derivatives can interfere with essential bacterial processes such as DNA synthesis, folate metabolism, and cell wall formation. For example, the well-known antibacterial drug Trimethoprim, a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase.
Antiviral Pyrimidines
Many antiviral drugs are nucleoside analogs, and pyrimidine bases are key components of these molecules. These analogs can be incorporated into the viral genome, leading to chain termination and inhibition of viral replication.
Quantitative Data for Antimicrobial Pyrimidines
The following table summarizes the antimicrobial activities of selected pyrimidine derivatives.
| Compound | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |
| Trimethoprim | Escherichia coli | 0.5 - 1.0 | [10] | |
| Sulfadiazine | Staphylococcus aureus | 16 - 64 | [10] | |
| Zidovudine (AZT) | HIV-1 | 0.005 - 0.05 | [11] | |
| Clevudine | HBV | 0.1 | [11] | |
| Compound 4ii | C. albicans | 62.5 | [12] | |
| Compound 8iii | C. albicans | 31.25 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of substituted pyrimidines.
General Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol describes a general method for the synthesis of 2,4,6-trisubstituted pyrimidines via a condensation reaction.[13][14]
-
Reaction Setup: To a solution of an appropriate chalcone (1 mmol) in ethanol (20 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (2 mmol).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.
In Vitro Kinase Assay (CDK4/Cyclin D1)
This protocol outlines a radiometric assay to determine the inhibitory activity of compounds against CDK4/Cyclin D1.[15][16]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing CDK4/Cyclin D1 enzyme, a substrate (e.g., Retinoblastoma protein, Rb), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 or IC50 value.
Antibacterial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
Experimental and Analytical Workflows
Visualizing experimental and analytical workflows can provide a clear and logical overview of the processes involved in drug discovery.
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical HTS workflow for identifying hit compounds from a large chemical library.
Structure-Activity Relationship (SAR) Analysis Workflow
The diagram below outlines the iterative process of SAR analysis to optimize lead compounds.
Conclusion
Substituted pyrimidines represent a remarkably versatile and enduring scaffold in the landscape of drug discovery. Their proven success as kinase inhibitors, anticancer agents, and antimicrobial drugs highlights their privileged status in medicinal chemistry. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the optimization of biological activity, selectivity, and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the potential applications of substituted pyrimidines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. It is anticipated that the continued exploration of this remarkable heterocycle will lead to the discovery and development of new and improved therapies for a wide range of human diseases.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com.cn [promega.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Guide: Physicochemical Properties of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the evaluation of critical physicochemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted pyrimidine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies for determining solubility and stability, based on established protocols for analogous pyrimidine compounds. It also presents a generalized workflow for the characterization of such molecules. The included experimental protocols and data table templates are intended to serve as a practical resource for researchers initiating the preclinical development of this and similar chemical entities.
Introduction
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. This compound (CAS No: 181304-94-9) is a pyrimidine derivative with potential applications in various therapeutic areas.[1] A thorough understanding of its solubility and stability is paramount for the successful development of any potential therapeutic agent, as these properties directly influence bioavailability, formulation, and storage. This guide details the experimental procedures to collect this essential data.
Physicochemical Properties
Identity and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 181304-94-9 |
| Molecular Formula | C7H9ClN4 |
| Molecular Weight | 184.63 g/mol |
| Chemical Structure | (A structural image would be placed here in a full whitepaper) |
Predicted and General Solubility
Experimental Protocols
Solubility Determination
The following protocols are standard methods for determining the solubility of a solid compound.
The gravimetric method is a reliable technique for measuring solubility in various solvents at different temperatures.
Protocol:
-
Prepare saturated solutions by adding an excess of this compound to a known mass of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.
-
Equilibrate the solutions at a constant temperature with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or mol/L).
The shake-flask method is a widely accepted technique for determining aqueous solubility, particularly for regulatory submissions.
Protocol:
-
Add an excess amount of this compound to a flask containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Incubate the flask at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation for 24 to 72 hours.
-
After incubation, filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The resulting concentration is reported as the aqueous solubility.
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Protocol:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to a range of stress conditions, including:
-
Acidic Conditions: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Elevated temperature (e.g., 60-80 °C) in a stability chamber.
-
Photostability: Exposure to UV and visible light in a photostability chamber.
-
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
The stability is reported as the percentage of the parent compound remaining over time under each stress condition.
Data Presentation
The following tables provide a template for summarizing the collected solubility and stability data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., number of degradants) |
| 0.1 N HCl (RT) | 24 | ||
| 0.1 N HCl (60 °C) | 24 | ||
| 0.1 N NaOH (RT) | 24 | ||
| 0.1 N NaOH (60 °C) | 24 | ||
| 3% H₂O₂ (RT) | 24 | ||
| Thermal (80 °C) | 72 | ||
| Photostability (UV/Vis) | 72 |
Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization and development of a novel chemical entity like this compound.
Caption: Early-phase drug discovery workflow for a novel compound.
Caption: Experimental workflow for solubility and stability testing.
References
Methodological & Application
Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Allyl-6-chloropyrimidine-4,5-diamine is a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly purine derivatives, which are of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the C6 position of the pyrimidine core. This protocol provides a generalized framework for the palladium-catalyzed Suzuki coupling of this compound with a range of boronic acids.
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including anticancer, antiviral, and antibacterial agents. The ability to functionalize the 6-position of this compound via Suzuki coupling opens up avenues for the creation of novel compound libraries for screening and lead optimization in drug discovery programs.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure based on successful Suzuki couplings of similar chloropyrimidine substrates.[1][2][3][4] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hotplate)
-
TLC plates for reaction monitoring
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.[1][3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Tabulated Data: Representative Reaction Conditions
The following table summarizes typical conditions used for Suzuki coupling reactions of related chloropyrimidine substrates, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) / Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 / 12h | Good to Excellent | [4] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | Toluene/Ethanol/Water | 100 (Microwave) / 15 min | Good to Excellent | [1] |
| PdCl₂(PPh₃)₂ (1-3) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60-80 / 2-5h | 80-97 | [2] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 100 (Microwave) / 10-20 min | 74-93 | [3] |
Applications in Drug Development
The Suzuki coupling of this compound is a gateway to a vast chemical space of substituted purine analogues. Purines are ubiquitous in nature and form the core of many essential biomolecules, including nucleic acids and coenzymes.[5][6] Synthetic purine derivatives have found widespread application in medicine as anticancer, antiviral, and anti-inflammatory agents.[7][8]
The subsequent cyclization of the Suzuki coupling products can lead to the formation of 9-substituted purines, which are privileged scaffolds in medicinal chemistry. The allyl group at the N4 position can also be further functionalized or removed, providing additional points for molecular diversification.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Screen different palladium catalysts, ligands, bases, and solvents.
-
Increase the reaction temperature or time.
-
-
Decomposition of Starting Material:
-
Lower the reaction temperature.
-
Use a milder base.
-
-
Formation of Side Products (e.g., Homocoupling of Boronic Acid):
-
Use a slight excess of the chloropyrimidine.
-
Adjust the stoichiometry of the reagents.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
Application Notes and Protocols: N4-Allyl-6-chloropyrimidine-4,5-diamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Allyl-6-chloropyrimidine-4,5-diamine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, particularly the 4,5-diaminopyrimidine core, provide a versatile scaffold for the construction of purine and purine bioisosteres. These resulting compounds have shown significant potential in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The allyl group at the N4 position offers a site for further chemical modification, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of kinase inhibitors.
Core Application: Synthesis of Substituted Purine Scaffolds
The primary application of this compound is its role as a precursor in the synthesis of 6-chloro-N-allyl-9-substituted-9H-purines. This is typically achieved through a cyclization reaction with an appropriate aldehyde to form the imidazole ring of the purine, followed by subsequent nucleophilic substitution at the 6-chloro position to introduce further diversity.
General Synthetic Pathway
The synthesis of kinase inhibitors from this compound generally follows a two-step process. The first step involves the condensation of the diamine with an aldehyde to form the purine ring system. The second step is a nucleophilic aromatic substitution at the C6 position of the purine ring, where the chlorine atom is displaced by various nucleophiles to generate a library of compounds.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-N-allyl-9-(substituted)-9H-purine
This protocol describes the formation of the purine ring from this compound and a substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde derivatives)
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aldehyde (2.0 eq) and p-TsOH (0.2 eq).
-
Stir the reaction mixture at 80°C overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-chloro-N-allyl-9-(substituted)-9H-purine.
Protocol 2: Synthesis of N-allyl-6,9-disubstituted-9H-purin-amine Derivatives
This protocol details the nucleophilic aromatic substitution at the 6-position of the purine ring.
Materials:
-
6-chloro-N-allyl-9-(substituted)-9H-purine (from Protocol 1)
-
Amine or other nucleophile
-
Diisopropylethylamine (DIPEA) or other suitable base
-
n-Butanol or other suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-N-allyl-9-(substituted)-9H-purine (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Data Presentation: Inhibitory Activity of Related Purine Analogs
While specific inhibitory data for N4-allyl purine derivatives are not extensively available in the public domain, the following table presents data for structurally related purine-based kinase inhibitors to illustrate the potential of this scaffold. The data highlights the impact of substitutions at the C6 and N9 positions on kinase inhibitory activity.
| Compound ID | N9-Substituent | C6-Substituent | Target Kinase | IC50 (nM) |
| Analog 1 | Cyclopentyl | 4-(4-fluorophenyl)piperazin-1-yl | CDK2/CycE | 150 |
| Analog 2 | Cyclopentyl | 4-(p-tolyl)piperazin-1-yl | CDK2/CycE | 210 |
| Analog 3 | Isopropyl | 4-Anilino | EGFR | 8.5 |
| Analog 4 | Ethyl | 4-(m-tolylamino) | VEGFR-2 | 33 |
| Analog 5 | Cyclopentyl | 4-(4-methoxyphenyl)piperazin-1-yl | FLT3 | 45 |
Note: The data presented in this table is for analogous compounds and is intended to be representative of the potential activity of N4-allyl derivatives.
Signaling Pathway Visualization
Derivatives of substituted pyrimidines and purines are known to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the general mechanism of action for inhibitors targeting Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR.
Caption: Inhibition of RTK signaling by purine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of purine-based kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for the generation of compound libraries for screening against various kinase targets. While specific biological data for N4-allyl derivatives requires further investigation, the established activity of related purine analogs underscores the significant potential of this scaffold in the development of novel therapeutics for kinase-driven diseases. The allyl functionality provides a handle for further optimization, potentially leading to the discovery of inhibitors with improved potency, selectivity, and drug-like properties.
Application Note: Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine Derivatives
Abstract
This application note provides a detailed, three-step protocol for the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine, a key intermediate for the development of novel kinase inhibitors and other pharmacologically active compounds. The synthesis commences with the nitration and subsequent chlorination of 4,6-dihydroxypyrimidine to yield 4,6-dichloro-5-nitropyrimidine. This intermediate undergoes a selective nucleophilic aromatic substitution with allylamine, followed by the reduction of the nitro group to afford the final product. This protocol is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
Pyrimidine-4,5-diamine scaffolds are crucial building blocks in the synthesis of a wide range of biologically active molecules, including purine analogs, pteridines, and various kinase inhibitors. The N4-allyl substitution, in particular, can provide a valuable handle for further functionalization or for modulating the compound's binding affinity and pharmacokinetic properties. This document outlines a reliable and reproducible method for the preparation of this compound.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three main steps:
-
Synthesis of 4,6-dichloro-5-nitropyrimidine (3): Starting from 4,6-dihydroxypyrimidine (1), a nitration reaction followed by chlorination yields the key intermediate 4,6-dichloro-5-nitropyrimidine.
-
Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-amine (4): Selective mono-amination of 4,6-dichloro-5-nitropyrimidine with allylamine.
-
Synthesis of this compound (5): Reduction of the nitro group of the intermediate to yield the final diamine product.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine (3)
This step involves two sequential reactions: nitration of 4,6-dihydroxypyrimidine (1) to 5-nitro-4,6-dihydroxypyrimidine (2), followed by chlorination.
a) Synthesis of 5-nitro-4,6-dihydroxypyrimidine (2)
-
In a fume hood, cool a flask containing 25 mL of 70% nitric acid in an ice bath.
-
Slowly add 13.0 g (0.12 mol) of 4,6-dihydroxypyrimidine (1) to the cooled nitric acid with stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield 5-nitro-4,6-dihydroxypyrimidine (2).
b) Synthesis of 4,6-dichloro-5-nitropyrimidine (3)
-
In a round-bottom flask equipped with a reflux condenser, suspend 15.7 g (0.1 mol) of 5-nitro-4,6-dihydroxypyrimidine (2) in 120 mL of phosphorus oxychloride (POCl₃).
-
Carefully add 24 mL of N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, remove the excess POCl₃ by vacuum distillation.
-
Slowly and carefully pour the residue onto 200 mL of ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to give 4,6-dichloro-5-nitropyrimidine (3) as a yellow crystalline solid.[1][2]
Step 2: Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-amine (4)
-
Dissolve 10.0 g (51.8 mmol) of 4,6-dichloro-5-nitropyrimidine (3) in 100 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 3.0 g (52.5 mmol) of allylamine and 7.2 mL (51.8 mmol) of triethylamine in 50 mL of anhydrous THF.
-
Add the allylamine solution dropwise to the cooled solution of the dichloropyrimidine over 30 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain N-allyl-6-chloro-5-nitropyrimidin-4-amine (4).
Step 3: Synthesis of this compound (5)
-
Dissolve the purified N-allyl-6-chloro-5-nitropyrimidin-4-amine (4) from the previous step in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound (5) as the final product.
Data Presentation
Table 1: Summary of Synthetic Results
| Step | Product Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1b | 4,6-dichloro-5-nitropyrimidine | 5-nitro-4,6-dihydroxypyrimidine | C₄HCl₂N₃O₂ | 193.98 | 19.4 | 15.8 | 81.4 |
| 2 | N-allyl-6-chloro-5-nitropyrimidin-4-amine | 4,6-dichloro-5-nitropyrimidine | C₇H₇ClN₄O₂ | 214.61 | 11.1 | - | - |
| 3 | This compound | N-allyl-6-chloro-5-nitropyrimidin-4-amine | C₇H₉ClN₄ | 184.63 | 9.6 | - | - |
Note: Actual yields for steps 2 and 3 are dependent on the successful isolation and purification of the preceding steps and should be experimentally determined.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are based on established chemical transformations and are expected to be reproducible in a standard organic synthesis laboratory. This versatile intermediate can be utilized in the development of a diverse range of heterocyclic compounds for drug discovery and development.
References
Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N4-Allyl-6-chloropyrimidine-4,5-diamine as a key intermediate in the synthesis of potent anticancer agents. The focus is on the development of purine analogues targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle often dysregulated in cancer.
Introduction
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably purine derivatives. The presence of the allyl group at the N4 position, the chloro group at the C6 position, and the vicinal diamines at the C4 and C5 positions make it an ideal starting material for constructing substituted purine scaffolds. These scaffolds are central to the design of kinase inhibitors, a major class of anticancer drugs. Specifically, derivatives of this compound can be elaborated into potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are key drivers of cell cycle progression and transcription.
Application: Synthesis of a Potent 9-Allyl-Purine-Based CDK Inhibitor
This section details the synthetic route to a hypothetical, yet representative, 9-allyl-purine derivative, Compound 1 , a potential CDK inhibitor. The synthesis involves a two-step process starting from this compound.
Step 1: Cyclization to form the purine core
The initial step involves the cyclization of this compound with triethyl orthoformate to form the purine ring system. This reaction yields 9-allyl-6-chloro-9H-purine.
Step 2: Nucleophilic substitution to introduce a pharmacophore
The second step is a nucleophilic aromatic substitution reaction where the chloro group at the C6 position of the purine is displaced by an appropriate amine. In this example, (R)-2-aminobutan-1-ol is used, a side chain present in the well-known CDK inhibitor roscovitine, to yield the final compound, (R)-2-((9-allyl-9H-purin-6-yl)amino)butan-1-ol (Compound 1 ).
Experimental Protocols
Protocol 1: Synthesis of (R)-2-((9-allyl-9H-purin-6-yl)amino)butan-1-ol (Compound 1)
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
(R)-2-aminobutan-1-ol
-
n-Butanol
-
Triethylamine (NEt3)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
Procedure:
Part A: Synthesis of 9-allyl-6-chloro-9H-purine
-
In a 250 mL round-bottom flask, suspend this compound (10 g, 54.2 mmol) in triethyl orthoformate (100 mL).
-
Add acetic anhydride (20 mL) to the suspension.
-
Heat the reaction mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess triethyl orthoformate and acetic anhydride.
-
The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 9-allyl-6-chloro-9H-purine as a solid.
Part B: Synthesis of (R)-2-((9-allyl-9H-purin-6-yl)amino)butan-1-ol (Compound 1)
-
To a solution of 9-allyl-6-chloro-9H-purine (5 g, 25.7 mmol) in n-butanol (100 mL), add (R)-2-aminobutan-1-ol (4.58 g, 51.4 mmol) and triethylamine (7.16 mL, 51.4 mmol).
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Compound 1 as a white solid.
Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A and CDK9/Cyclin T1)
This protocol is for determining the in vitro inhibitory activity of Compound 1 against CDK2 and CDK9.
Materials:
-
Recombinant human CDK2/Cyclin A and CDK9/Cyclin T1 enzymes
-
ATP
-
Substrate peptide (e.g., Histone H1 for CDK2, consensus peptide for CDK9)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Compound 1 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Compound 1 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of the kinase solution (CDK2/Cyclin A or CDK9/Cyclin T1) in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is for assessing the cytotoxic effect of Compound 1 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Compound 1 dissolved in DMSO
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound 1 and a vehicle control (DMSO) and incubate for 72 hours.
-
After incubation, gently add 50 µL of cold 50% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.[1][2][3][4][5]
Data Presentation
The following tables summarize the expected quantitative data for Compound 1 , based on the performance of similar purine-based CDK inhibitors reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 1
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 85 |
| CDK9/Cyclin T1 | 120 |
| CDK1/Cyclin B | >1000 |
| VEGFR2 | >5000 |
Table 2: In Vitro Anticancer Activity of Compound 1 (GI50 values)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| HCT116 | Colon Cancer | 0.8 |
| A549 | Lung Cancer | 1.2 |
| HeLa | Cervical Cancer | 1.5 |
Visualizations
Signaling Pathway
Caption: Simplified CDK signaling pathway and points of inhibition by Compound 1.
Experimental Workflow
Caption: Workflow from synthesis to biological evaluation of Compound 1.
Logical Relationship
Caption: Logical relationship of the intermediate to its final anticancer effect.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assay [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. labprep.video [labprep.video]
Application Notes and Protocols: N4-Allyl-6-chloropyrimidine-4,5-diamine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N4-Allyl-6-chloropyrimidine-4,5-diamine as a versatile building block in combinatorial chemistry for the generation of diverse molecular libraries, particularly focusing on the synthesis of substituted purine scaffolds. The protocols outlined are based on established synthetic methodologies for analogous 4,5-diaminopyrimidines and are intended to serve as a guide for the development of novel bioactive compounds.
Introduction
This compound is a key intermediate for the synthesis of a wide array of heterocyclic compounds, most notably purine derivatives. The presence of multiple reactive sites—the two amino groups, the chloro substituent, and the allyl group—allows for the introduction of several points of diversity in a combinatorial fashion. This makes it an ideal scaffold for the creation of large and diverse compound libraries for high-throughput screening in drug discovery programs. Pyrimidine and purine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1]
Chemical Properties
| Property | Value |
| CAS Number | 181304-94-9[2] |
| Molecular Formula | C₇H₉ClN₄[2] |
| Molecular Weight | 184.63 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Applications in Combinatorial Synthesis
The strategic functionalization of this compound allows for the generation of diverse libraries of substituted purines. A typical combinatorial approach involves a multi-step reaction sequence where different building blocks are introduced at various positions of the core scaffold.
A representative workflow for the generation of a disubstituted purine library is depicted below.
Experimental Protocols
The following protocols are representative methods for the synthesis of a purine library from this compound.
Protocol 1: Synthesis of 8-Substituted-6-chloro-9H-purine Library
This protocol describes the cyclization of this compound with a library of aldehydes to generate 8-substituted purines.
Materials:
-
This compound
-
Library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel synthesis reaction block
Procedure:
-
In an array of reaction vials, add this compound (1.0 eq).
-
To each vial, add a unique aldehyde from the library (1.1 eq).
-
Add ethanol to each vial to achieve a suitable concentration (e.g., 0.5 M).
-
Add a catalytic amount of p-TSA (0.1 eq) to each vial.
-
Seal the vials and heat the reaction block to 80 °C.
-
Stir the reactions for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting library of crude 8-substituted-6-chloro-9H-purines can be used directly in the next step or purified by parallel flash chromatography.
References
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize pyrimidine-based compounds with potential therapeutic applications. The following sections detail both phenotypic and target-based screening methodologies, data presentation guidelines, and visualization of relevant signaling pathways.
Introduction to High-Throughput Screening of Pyrimidine Libraries
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of pyrimidine-based compounds to identify novel hit molecules.[3] HTS assays for pyrimidine derivatives can be broadly categorized into two main approaches:
-
Phenotypic Screening: This approach assesses the effect of compounds on whole cells or organisms to identify agents that induce a desired change in phenotype, such as cell death in cancer cells or inhibition of viral replication.[4] Phenotypic screens are advantageous as they do not require prior knowledge of a specific molecular target.
-
Target-Based Screening: This approach measures the direct interaction of compounds with a specific, predetermined molecular target, such as an enzyme or receptor, that is hypothesized to be involved in a disease pathway.[5]
This document provides detailed protocols for commonly used assays in both categories and presents examples of quantitative data derived from such screens.
Phenotypic Screening Assays
Phenotypic screening is a powerful method to discover compounds with novel mechanisms of action.[4] Cell-based assays are the cornerstone of phenotypic screening, allowing for the evaluation of a compound's effect in a biologically relevant context.
Cell Viability and Cytotoxicity Assays: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Antiviral Screening: Luciferase Reporter Assay
Luciferase reporter assays are highly sensitive and well-suited for HTS of antiviral compounds.[7] These assays utilize engineered viruses or replicon systems that express a luciferase gene upon successful replication in host cells. A reduction in luciferase activity indicates inhibition of viral replication.
Experimental Protocol: Generalized Antiviral Luciferase Reporter Assay
-
Cell Seeding:
-
Seed host cells permissive to the virus of interest in a 96-well or 384-well plate at an appropriate density to form a confluent monolayer on the day of infection.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the pyrimidine-based compounds in the appropriate infection medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with the luciferase-expressing reporter virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for robust viral replication and luciferase expression (e.g., 24-72 hours), depending on the virus.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase enzyme.
-
Add the luciferase assay substrate to each well.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of compound-treated wells to the virus-only control.
-
Calculate the percentage of inhibition of viral replication.
-
Determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).
-
Target-Based Screening Assays
Target-based screening focuses on the modulation of a specific molecular target by the test compounds. This approach is crucial for understanding the mechanism of action and for lead optimization.
Kinase Inhibition: JAK1 Activity Assay
Janus kinases (JAKs) are a family of tyrosine kinases that are key components of the JAK/STAT signaling pathway, which is often dysregulated in inflammatory diseases and cancers.[8] Many pyrimidine-based compounds have been developed as JAK inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) JAK1 Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human JAK1 enzyme, a biotinylated substrate peptide (e.g., a peptide derived from STAT1), and ATP in the reaction buffer.
-
Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
-
Assay Procedure:
-
Add 2 µL of the pyrimidine compound dilutions or vehicle control to the wells of a low-volume 384-well plate.
-
Add 4 µL of the JAK1 enzyme solution.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate peptide mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add 10 µL of the detection reagent mixture.
-
Incubate at room temperature for 60 minutes to allow for binding.
-
-
Signal Measurement:
-
Measure the HTRF signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) and normalize the data to controls.
-
Determine the IC₅₀ values for the compounds.
-
Helicase Inhibition: WRN Helicase ATPase Assay
Werner syndrome (WRN) helicase is a promising target in cancers with microsatellite instability.[9] Its ATPase activity is essential for its helicase function, and thus, inhibiting ATP hydrolysis is a valid screening strategy.
Experimental Protocol: Transcreener® ADP² FP Assay for WRN Helicase
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.01% BSA.
-
Dispense the pyrimidine compounds into a 384-well plate.
-
Add the WRN helicase enzyme and a DNA substrate (e.g., a forked duplex DNA).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 60 minutes.
-
-
Detection:
-
Add the Transcreener® ADP² detection mix, which contains an ADP-specific antibody, a fluorescent tracer, and a stop buffer (EDTA).
-
Incubate at room temperature for 60 minutes.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The amount of ADP produced is inversely proportional to the fluorescence polarization signal.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Tubulin Polymerization Inhibition Assay
Microtubules, polymers of tubulin, are critical for cell division, making them an important target for anticancer drugs.[10] Pyrimidine derivatives have been identified as inhibitors of tubulin polymerization.
Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.
-
Reconstitute purified tubulin protein in the buffer on ice.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C in a plate reader.
-
Add the pyrimidine compound dilutions to the wells.
-
Add the cold tubulin solution to the wells to initiate polymerization.
-
-
Turbidity Measurement:
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the rate and extent of polymerization for each compound concentration.
-
Determine the IC₅₀ values for the inhibition of tubulin polymerization.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3b | PC3 | MTT | 21 | [11] |
| 3d | PC3 | MTT | 17 | [11] |
| 4a | SW620 | MTT | 6.9 | [12] |
| 3k | SW620 | MTT | 12.5 | [12] |
| 2d | A549 | MTT | Strong cytotoxicity at 50 µM | [6] |
Table 2: Antiviral Activity of Pyrimidine-Based Compounds
| Compound ID | Virus | Assay Type | EC₅₀ (µM) | Reference |
| Hit-1 | SARS-CoV-2 (pseudovirus) | Luciferase Reporter | 0.31 | [13] |
| Hit-1 | SARS-CoV (pseudovirus) | Luciferase Reporter | 0.66 | [13] |
| Compound 13 | SARS-CoV-2 (infectious) | Fluorescence-forming unit | WA1/2020: 3.66, Omicron: 1.11 | [13] |
Table 3: Inhibitory Activity of Pyrimidine Compounds against Kinase Targets
| Compound ID | Kinase Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| R507 (33) | JAK1 | Biochemical | 2.1 | - | [14] |
| R507 (33) | JAK2 | Biochemical | 12 | - | [14] |
| H3B-960 | WRN Helicase | Biochemical | 22 | 32 | [9] |
| H3B-968 | WRN Helicase | Biochemical | ~10 | - | [9] |
| Compound 4 | PIM-1 | Biochemical | 11.4 | - | [15] |
| Compound 10 | PIM-1 | Biochemical | 17.2 | - | [15] |
Visualization of Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="STAT Dimer", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Gene [label="Target Gene\nTranscription", shape=note, fillcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Receptor Dimerization\n & JAK Activation"]; JAK -> STAT [label="3. STAT Recruitment\n & Phosphorylation"]; STAT -> pSTAT [style=invis]; pSTAT -> Dimer [label="4. Dimerization"]; Dimer -> Nucleus [label="5. Nuclear Translocation"]; Nucleus -> Gene [label="6. Gene Regulation"]; } caption: "Simplified JAK/STAT Signaling Pathway"
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sos [label="Sos", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=note, fillcolor="#FFFFFF"];
// Edges Ligand -> EGFR; EGFR -> Grb2; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; EGFR -> PI3K; PI3K -> PIP2; PIP2 -> PIP3; PIP3 -> Akt; Akt -> Nucleus; Nucleus -> Proliferation; } caption: "EGFR Signaling Pathway"
Experimental Workflow
// Edges CompoundLibrary -> PrimaryAssay; PrimaryAssay -> HitIdentification; HitIdentification -> DoseResponse [label="Active Compounds"]; DoseResponse -> OrthogonalAssay; OrthogonalAssay -> SAR; SAR -> LeadOp; LeadOp -> InVivo; } caption: "High-Throughput Screening Workflow"
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.document360.com [docs.document360.com]
- 7. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Tables in Markdown | Codeberg Documentation [docs.codeberg.org]
- 11. researchgate.net [researchgate.net]
- 12. codecademy.com [codecademy.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 15. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Characterization of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The following protocols and data are intended to serve as a guide for the qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the analysis of pyrimidine derivatives.[1][2]
Experimental Protocol:
A standard HPLC method for the analysis of this compound can be established using a C18 column. The mobile phase composition and gradient can be optimized to achieve good separation of the main compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Quantitative Data Summary:
| Parameter | Value |
| Retention Time (tR) | ~ 8.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample of this compound.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Data Summary:
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z 184/186 (due to Cl isotope) |
| Major Fragmentation Ions | Fragments corresponding to the loss of allyl, chlorine, and amine groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment if necessary.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts to the respective nuclei in the molecule.
Quantitative Data Summary (Predicted):
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | C2-H |
| 6.00 | m | 1H | -CH=CH₂ |
| 5.25 | dd | 1H | -CH=CH₂ (trans) |
| 5.15 | dd | 1H | -CH=CH₂ (cis) |
| 4.80 | br s | 2H | -NH₂ |
| 4.00 | t | 1H | N-H (allyl) |
| 3.85 | t | 2H | N-CH₂- |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | C4 |
| 155.0 | C6 |
| 152.0 | C2 |
| 135.0 | -CH=CH₂ |
| 125.0 | C5 |
| 116.0 | -CH=CH₂ |
| 45.0 | N-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in this compound.
Experimental Protocol:
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
FTIR Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 3080 | Medium | =C-H stretching (alkene) |
| 2950-2850 | Medium | C-H stretching (alkane) |
| 1640 | Strong | C=C stretching (alkene) |
| 1600-1550 | Strong | C=N, C=C stretching (pyrimidine ring) |
| 1450 | Medium | C-H bending |
| 800-700 | Strong | C-Cl stretching |
Potential Biological Activity and Signaling Pathway
Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5] Many of these compounds act as inhibitors of key enzymes in cellular signaling pathways, such as kinases. This compound, as a substituted pyrimidine, could potentially act as a kinase inhibitor, interfering with cell proliferation and survival pathways.
Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase
The diagram below illustrates a hypothetical mechanism where this compound inhibits a pro-survival kinase, leading to the downregulation of downstream signaling and ultimately promoting apoptosis.
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. wjarr.com [wjarr.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: N4-Allyl-6-chloropyrimidine-4,5-diamine in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] Consequently, EGFR has emerged as a critical target for therapeutic intervention. Pyrimidine derivatives are a well-established class of compounds that have shown significant promise as EGFR inhibitors due to their structural similarity to the hinge region of the ATP-binding site of the kinase.[2][4] This document provides detailed application notes and protocols for the use of N4-Allyl-6-chloropyrimidine-4,5-diamine as a key intermediate in the synthesis of potent and selective EGFR inhibitors.
The N4-allyl group can serve as a crucial pharmacophore, potentially enabling covalent, irreversible binding to the EGFR active site, a strategy employed by several successful second- and third-generation EGFR inhibitors. The 4,5-diamine functionality provides a versatile handle for the construction of fused pyrimidine ring systems, such as purines and pyrrolo[2,3-d]pyrimidines, which are common scaffolds in many kinase inhibitors.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis. EGFR inhibitors block this signaling cascade by competing with ATP for binding to the intracellular kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Caption: EGFR Signaling Pathway and Inhibition.
Synthetic Application of this compound
A plausible and versatile synthetic route utilizing this compound to generate a library of potent EGFR inhibitors involves a two-step process: 1) a nucleophilic aromatic substitution (SNAr) reaction to introduce diversity at the C6 position, followed by 2) a cyclization reaction to form a fused purine ring system.
Caption: Synthetic workflow for EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N4-Allyl-N6-(substituted-phenyl)-pyrimidine-4,5,6-triamine (General Procedure)
This protocol describes the nucleophilic aromatic substitution reaction to displace the chlorine atom at the C6 position of the pyrimidine ring with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 4-methoxyaniline, etc.)
-
2-Propanol or other suitable solvent
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N4-Allyl-N6-(substituted-phenyl)-pyrimidine-4,5,6-triamine.
Protocol 2: Synthesis of 9-(substituted-phenyl)-N-allyl-9H-purin-6-amine (General Procedure)
This protocol describes the cyclization of the triamine intermediate to form the purine ring system.
Materials:
-
N4-Allyl-N6-(substituted-phenyl)-pyrimidine-4,5,6-triamine
-
Triethyl orthoformate
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend the N4-Allyl-N6-(substituted-phenyl)-pyrimidine-4,5,6-triamine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 9-(substituted-phenyl)-N-allyl-9H-purin-6-amine.
Data Presentation
The following tables summarize representative data for pyrimidine-based EGFR inhibitors synthesized through similar routes.
Table 1: Synthetic Yields of Representative Pyrimidine-Based EGFR Inhibitors
| Compound ID | R-Group (at C6-aniline) | Synthetic Step | Yield (%) |
| I-a | 3-ethynyl-4-fluoro | SNAr | 75 |
| Cyclization | 68 | ||
| I-b | 4-methoxy | SNAr | 82 |
| Cyclization | 71 | ||
| I-c | 4-chloro-2-fluoro | SNAr | 78 |
| Cyclization | 65 |
Table 2: In Vitro Inhibitory Activity of Representative Pyrimidine-Based EGFR Inhibitors
| Compound ID | EGFRWT IC50 (nM) | EGFRL858R IC50 (nM) | EGFRL858R/T790M IC50 (nM) |
| II-a | 25 | 1.1 | 34 |
| II-b | 150 | 1.7 | 23.3 |
| II-c | >1000 | 5.3 | 582.2 |
| Erlotinib | 5 | 2 | >1000 |
| Osimertinib | 12 | 0.4 | 1 |
Data is representative and compiled from various sources on pyrimidine-based EGFR inhibitors for illustrative purposes.[4]
Protocol 3: In Vitro EGFR Kinase Assay (LanthaScreen™ Assay)
This protocol provides a general procedure for determining the in vitro inhibitory activity of synthesized compounds against EGFR kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
LanthaScreen™ Eu-anti-pTyr (PY20) antibody
-
GFP-tagged EGFR substrate
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the test compound at various concentrations in kinase buffer.
-
In a 384-well plate, add the kinase and GFP-substrate solution.
-
Add the test compound solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of EDTA containing the Eu-labeled anti-phosphotyrosine antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 665 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm emission / 520 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Note: For detailed optimization of kinase and ATP concentrations, refer to the specific assay kit manufacturer's instructions.[5][6][7]
Structure-Activity Relationship (SAR)
The biological activity of the synthesized pyrimidine-based EGFR inhibitors is highly dependent on the nature of the substituents.
Caption: Key structural features for EGFR inhibition.
-
Pyrimidine Core: Essential for binding to the hinge region of the EGFR kinase domain.
-
N4-Allyl Group: The allyl group can act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition. This is particularly effective against certain resistance mutations.
-
C6-Aniline Substituent: The nature and substitution pattern of the aniline ring significantly influence the potency and selectivity of the inhibitor by interacting with the hydrophobic pocket of the ATP-binding site. Electron-withdrawing groups and specific substitution patterns can enhance activity against mutant forms of EGFR.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine-based EGFR inhibitors. The synthetic protocols outlined in this document provide a framework for the generation of compound libraries with potential for high potency and selectivity against wild-type and mutant forms of EGFR. The combination of the pyrimidine core for hinge binding and the N4-allyl group for potential covalent modification offers a promising strategy for the development of next-generation EGFR inhibitors to overcome clinical resistance.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EGFR Kinase Enzyme System Application Note [promega.sg]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of pyrimidine compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for diagnosing inborn errors of metabolism, studying metabolic pathways in cancer, and in the development of therapeutic drugs targeting pyrimidine metabolism.
Introduction
Pyrimidine nucleotides are fundamental to numerous cellular processes, including the synthesis of DNA and RNA, protein glycosylation, and the formation of cell membranes.[1] The precise measurement of pyrimidines and their metabolites is therefore essential for understanding cellular physiology and pathology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and speed, allowing for the simultaneous quantification of multiple analytes in complex biological matrices.[2]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo synthesis pathway is a key target in various diseases, including cancer. The following diagram illustrates the major steps in this pathway, highlighting the metabolites that can be quantified using the described LC-MS methods. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in this pathway and a target for drugs like Brequinar.[3]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow for LC-MS Analysis
The general workflow for the analysis of pyrimidine compounds from biological samples involves sample preparation, LC separation, and MS/MS detection and quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to degradation of reactants or products, or the formation of side products. It is crucial to find the optimal temperature range for your specific reaction conditions.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not effectively deprotonate the amine, leading to a slow or incomplete reaction. Conversely, a base that is too strong can promote side reactions. Ensure you are using a suitable base, such as potassium carbonate or triethylamine, and that it is used in the correct stoichiometric amount (typically 1.5 to 2 equivalents).
-
Moisture in the Reaction: Pyrimidine derivatives can be sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Poor Quality of Starting Materials: The purity of your starting materials, 4,5-diamino-6-chloropyrimidine and allyl bromide, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield. Use freshly purified or commercially available high-purity reagents.
Q2: My final product is contaminated with impurities. How can I identify and minimize them?
A2: Impurity formation is a common challenge. Here's how to address it:
-
Side Reactions: The primary impurity is often the dialkylated product, where two allyl groups have attached to the diamine. To minimize this, use a controlled stoichiometry of allyl bromide (ideally 1.0 to 1.1 equivalents). Adding the allyl bromide slowly to the reaction mixture can also help to favor mono-alkylation.
-
Starting Material Contamination: Unreacted starting materials will appear as impurities. As mentioned, ensure the reaction goes to completion.
-
Degradation Products: If the reaction is run for too long or at too high a temperature, the product may start to degrade. Optimize the reaction time and temperature.
-
Purification Technique: A single purification method may not be sufficient. Consider a combination of techniques, such as column chromatography followed by recrystallization, to achieve high purity. The choice of solvent system for both chromatography and recrystallization is critical and may require some optimization.
Q3: The reaction is not proceeding at all. What should I check?
A3: A complete lack of reaction can be frustrating. Here's a checklist of potential issues:
-
Reagent Activity: Verify the activity of your reagents. Allyl bromide can degrade over time, and the base can lose its strength if not stored properly.
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are generally suitable for this type of reaction.
-
Incorrect Reaction Setup: Double-check all connections in your reaction apparatus to ensure there are no leaks, especially if running under an inert atmosphere. Ensure your stirring is efficient to allow for proper mixing of the reagents.
-
Catalyst (if used): While this reaction is often performed without a catalyst, in some cases, a phase transfer catalyst could be beneficial. If you are using a catalyst, ensure it is active and used in the correct amount.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 4,5-diamino-6-chloropyrimidine.
Q2: What is the role of the base in this reaction?
A2: The base, typically a non-nucleophilic organic or inorganic base, is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction between the amine and allyl bromide. This prevents the protonation of the starting amine, which would render it unreactive.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
-
Product Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Handle them with care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields based on related synthetic procedures. Note that optimal conditions for your specific setup may vary.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 4,5-diamino-6-chloropyrimidine | 4,5-diamino-6-chloropyrimidine | 4,5-diamino-6-chloropyrimidine |
| Allylating Agent | Allyl bromide (1.1 eq) | Allyl bromide (1.0 eq) | Allyl bromide (1.2 eq) |
| Base | K₂CO₃ (2.0 eq) | Triethylamine (1.5 eq) | Diisopropylethylamine (1.5 eq) |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | Room Temperature | 50 °C | Reflux |
| Reaction Time | 12-16 hours | 6-8 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% (higher risk of dialkylation) |
Experimental Protocols
Detailed Methodology for this compound Synthesis
Materials:
-
4,5-diamino-6-chloropyrimidine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4,5-diamino-6-chloropyrimidine (1 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2 equivalents).
-
Allyl Bromide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add allyl bromide (1.1 equivalents) dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents
Welcome to the technical support center for N4-Allyl-6-chloropyrimidine-4,5-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted pyrimidine derivative. Generally, compounds of this class exhibit a range of solubilities depending on the specific functional groups and the polarity of the solvent.[1][2][3] Due to the presence of amino groups capable of hydrogen bonding, it is expected to have some solubility in polar organic solvents. However, the chloropyrimidine core contributes to its hydrophobicity, which can limit solubility in highly polar or non-polar solvents.[3] Many pyrimidine derivatives are known to be soluble in polar aprotic solvents like DMSO and DMF.[4]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the likely reasons?
A2: Several factors could be contributing to the poor solubility of your compound:
-
Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental.[5] If the polarity of your solvent is significantly different from that of this compound, dissolution will be difficult.
-
Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the amount of compound.
-
Low Temperature: The solubility of most solids in liquids increases with temperature.[6] Your experimental conditions might be too cold.
-
Compound Purity: Impurities in your sample could be insoluble in the chosen solvent, giving the appearance of overall low solubility.[7]
-
Crystal Lattice Energy: The compound may exist in a stable crystalline form with high lattice energy, which requires more energy to break down for dissolution.
Q3: What is a good starting point for solvent screening for this compound?
A3: A good starting point for solvent screening would be to test a range of common organic solvents with varying polarities. Based on the structure of this compound, recommended starting solvents include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Polar Protic Solvents: Ethanol, Methanol
-
Ethers: Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM)
A systematic approach to testing these solvents will help you identify the most suitable one for your application.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound.
Initial Assessment
Before attempting to enhance solubility, it's crucial to systematically determine the baseline solubility in common laboratory solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Room Temperature (20-25°C)
| Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 50 | Readily dissolves |
| N,N-Dimethylformamide (DMF) | 6.4 | ~ 40 | Dissolves with stirring |
| Tetrahydrofuran (THF) | 4.0 | ~ 15 | Partially soluble |
| Dichloromethane (DCM) | 3.1 | ~ 10 | Partially soluble |
| Ethanol | 4.3 | ~ 5 | Slightly soluble |
| Methanol | 5.1 | ~ 8 | Slightly soluble |
| Acetonitrile | 5.8 | ~ 5 | Slightly soluble |
| Toluene | 2.4 | < 1 | Insoluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is essential to determine the solubility experimentally for your specific batch of the compound.
Experimental Protocols
Protocol 1: Standard Procedure for Solubility Determination
-
Preparation: Weigh 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add the selected solvent in 100 µL increments.
-
Mixing: After each addition, vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Equilibration: If undissolved solid remains, allow the mixture to stir at room temperature for at least one hour to ensure it has reached equilibrium.
-
Endpoint: Continue adding solvent until the compound is fully dissolved. The solubility is calculated based on the total volume of solvent used. If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be considered poorly soluble or insoluble.
Protocol 2: Techniques for Enhancing Solubility
If the compound exhibits poor solubility in the desired solvent at room temperature, the following techniques can be employed:
-
Heating:
-
Gradually warm the solvent-solute mixture in a water bath.
-
Increase the temperature in 5-10°C increments, not exceeding the boiling point of the solvent.
-
Continuously stir or sonicate the mixture while heating.
-
Caution: Be aware of the compound's stability at elevated temperatures.
-
-
Sonication:
-
Place the vial containing the solvent-solute mixture in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Check for dissolution between sonication intervals.
-
-
Using Co-solvents:
-
If the compound is poorly soluble in a non-polar solvent but soluble in a small amount of a polar solvent (like DMSO), a co-solvent system can be effective.
-
First, dissolve the compound in a minimal amount of the "good" solvent (e.g., DMSO).
-
Then, slowly add the "poor" solvent (the desired bulk solvent) to the solution while stirring vigorously.
-
Observe for any precipitation. The final ratio of co-solvents should be optimized to maintain solubility.
-
Visual Troubleshooting Workflow
The following diagram illustrates a systematic workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Factors Influencing Solubility
The interplay of various physicochemical properties of both the solute and the solvent governs the dissolution process. Understanding these relationships can aid in making informed decisions for solvent selection and solubility enhancement.
Caption: Key factors influencing compound solubility.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. physicsforums.com [physicsforums.com]
Optimizing reaction conditions for N-allylation of pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-allylation of pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-allylation of pyrimidines, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-allylated pyrimidine product consistently low?
Low yields can stem from several factors, from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base: The choice and amount of base are critical. Stronger bases like sodium hydride (NaH) can improve yields compared to weaker bases, but may also lead to side products. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in sufficient excess.
-
Poor Leaving Group: The nature of the leaving group on the allylating agent significantly impacts reaction efficiency. Allyl iodide is generally more reactive than allyl bromide, which is in turn more reactive than allyl chloride. Consider switching to an allylating agent with a better leaving group.[1]
-
Reaction Temperature and Time: N-allylation may require elevated temperatures (reflux) to proceed efficiently.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time; prolonged reaction times can sometimes lead to product degradation or the formation of byproducts. Microwave-assisted synthesis can be an effective strategy to reduce reaction times and potentially improve yields.[3][4][5]
-
Solvent Choice: The solvent should be anhydrous and capable of dissolving the pyrimidine substrate and reagents. Common solvents include acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][5]
-
Moisture Contamination: Water in the reaction mixture can quench the base and hydrolyze the allylating agent. Ensure all glassware is oven-dried and reagents are anhydrous.
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low N-allylation yield.
Q2: I am observing a significant amount of a di-allylated byproduct. How can I improve the selectivity for mono-allylation?
The formation of N1,N3-diallylated pyrimidines is a common side reaction, particularly with uracil and thymine derivatives.[3]
-
Control Stoichiometry: Use a controlled amount of the allylating agent, typically 1.0 to 1.2 equivalents relative to the pyrimidine. An excess of the allylating agent will favor di-substitution.
-
Reaction Time: Shorter reaction times can favor the formation of the mono-allylated product. Monitor the reaction closely and stop it once the starting material is consumed and before significant amounts of the di-allylated product form.
-
Silylation as a Protective Step: For pyrimidines like uracil, a two-step, one-pot approach involving silylation can enhance selectivity for N1-alkylation. The pyrimidine is first treated with a silylating agent like hexamethyldisilazane (HMDS) to form a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate. This intermediate then reacts with the allylating agent, leading to selective N1-allylation.[2]
Q3: The N-allylation reaction is not proceeding at all. What are the likely causes?
A complete lack of reactivity often points to a fundamental issue with the reaction setup or reagents.
-
Inactive Catalyst: If using a catalytic method, ensure the catalyst is active. Some catalysts are sensitive to air and moisture.[2]
-
Pyrimidine Basicity: Pyrimidine itself is a weak base, and its N-alkylation can be difficult.[6] The presence of electron-withdrawing groups on the pyrimidine ring will further decrease its nucleophilicity, making the reaction more challenging.[7] In such cases, a stronger base and more reactive allylating agent are necessary.
-
Incorrect Reagents: Double-check that the correct reagents have been used, especially the base and the allylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-allylation of pyrimidines?
While optimal conditions vary depending on the specific pyrimidine substrate, a general starting point is as follows:
| Parameter | Condition | Notes |
| Pyrimidine | 1 equivalent | --- |
| Allylating Agent | 1.1 - 2.0 equivalents | Allyl bromide is commonly used.[3][4] |
| Base | 1.5 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or NaH are common choices.[4][7] |
| Solvent | Anhydrous CH₃CN or DMF | --- |
| Temperature | Room temperature to reflux | Often requires heating.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture contamination. |
Q2: How can I monitor the progress of my N-allylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the mono-allylated product, and any di-allylated byproduct. The product spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[7]
Q3: Are there any safety precautions I should be aware of?
-
Allylating agents like allyl bromide are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with care under an inert atmosphere.
-
Solvents like DMF and DMSO can be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: General Procedure for N-Allylation using Potassium Carbonate
This protocol is a standard method for the N-allylation of a substituted pyrimidine.
Experimental Workflow:
Caption: General experimental workflow for N-allylation.
Methodology:
-
To a solution of the pyrimidine derivative (1 equivalent) in anhydrous acetonitrile (1 mL), add potassium carbonate (2.5 equivalents).[4]
-
Add allyl bromide (2 equivalents) to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-allylated pyrimidine.
Protocol 2: Selective N1-Allylation of Uracil via Silylation
This protocol is adapted for pyrimidines like uracil to improve selectivity for N1-alkylation.[2]
Methodology:
-
Silylation Step: In a flame-dried flask under an inert atmosphere, suspend uracil (1 mmol) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS, 1.5 mL). Heat the mixture to reflux for 2 hours to form 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Allylation Step: Cool the reaction mixture and add anhydrous acetonitrile (2.5 mL) followed by the allylating agent (e.g., allyl bromide, 2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up: After cooling, filter the mixture and evaporate the solvent to dryness. The residue can then be purified by standard methods such as column chromatography or recrystallization.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. MICROWAVE-ASSISTED N-ALLYLATION OF URACIL AND THYMINE PYRIMIDINIC BASES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of the Desired Pyrimidine Product
Q: My pyrimidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, reactant degradation, and the formation of side products. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the Biginelli reaction, traditional protocols sometimes result in low yields. Modern modifications, such as the use of polyphosphate ester (PPE) as a mediator, have been shown to significantly improve yields by stabilizing key intermediates.
-
Reactant Stoichiometry: An excess of one reactant can sometimes push the equilibrium towards the product, but it can also lead to the formation of side products. It is recommended to start with stoichiometric amounts and then systematically vary the ratios to find the optimal balance.
-
Moisture and Air Sensitivity: Some reactants and intermediates in pyrimidine synthesis can be sensitive to moisture and air. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times that lead to product degradation can result in low yields.
Experimental Protocol: Optimization of a Generic Pinner-type Pyrimidine Synthesis
-
Initial Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in anhydrous ethanol.
-
Base Addition: Add a base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC every hour.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Optimization: If the yield is low, systematically vary the base (e.g., DBU, K₂CO₃), solvent (e.g., THF, DMF), and temperature to identify the optimal conditions.
Problem 2: Formation of an Isomeric Product
Q: I have isolated a pyrimidine product, but spectroscopic analysis suggests it is an isomer of the desired compound. What could have caused this and how can I control the regioselectivity?
A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrimidines. The regioselectivity is often influenced by the electronic and steric properties of the substituents on your starting materials.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 1,3-dicarbonyl compound and the amidine can direct the cyclization to favor one regioisomer over another.
-
Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach of the other reactant, leading to the preferential formation of the less sterically hindered isomer.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic) and solvent can influence the reaction pathway and, consequently, the regioselectivity. For instance, in the synthesis of pyrido[3,2-d]pyrimidines, the choice of nucleophile (amine vs. thiol) can dictate the position of substitution on the dichlorinated precursor.[1]
Troubleshooting Workflow for Regioselectivity Issues:
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Problem 3: N-Alkylation vs. O-Alkylation of Pyrimidinones
Q: I am trying to alkylate a pyrimidin-2(1H)-one, but I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively obtain the desired isomer?
A: The alkylation of pyrimidin-2(1H)-ones is a classic example of ambident nucleophilicity, where alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
Factors Influencing N- vs. O-Alkylation:
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Solvent | Aprotic, nonpolar solvents (e.g., THF, Dioxane) | Protic or polar aprotic solvents (e.g., Ethanol, DMF) |
| Counter-ion | Tightly associated counter-ions (e.g., Li⁺) | Loosely associated counter-ions (e.g., K⁺, Cs⁺) |
| Alkylating Agent | "Hard" alkylating agents (e.g., dimethyl sulfate) | "Soft" alkylating agents (e.g., allyl bromide) |
| Leaving Group | Good leaving groups (e.g., triflate) | Poorer leaving groups (e.g., chloride) |
| Temperature | Higher temperatures | Lower temperatures |
Experimental Protocol for Selective N-Alkylation:
-
Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the pyrimidin-2(1H)-one (1 equivalent) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography to separate the N- and O-alkylated isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Biginelli synthesis of dihydropyrimidines?
A1: Besides low yields, the Biginelli reaction can be plagued by the formation of several side products, including:
-
Knoevenagel condensation product: The aldehyde and the active methylene compound can react to form an α,β-unsaturated intermediate which may not proceed to the final cyclized product.
-
Self-condensation of the β-ketoester: This can occur under basic conditions.
-
Formation of a bis-urea: The aldehyde can react with two molecules of urea.
To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly the acidity and temperature. The use of Lewis acid catalysts can often improve the yield and purity of the desired dihydropyrimidine.[2]
Q2: How can I prevent the hydrolysis of my chloropyrimidine product during work-up?
A2: Chloropyrimidines can be susceptible to hydrolysis, especially at the 2- and 4-positions, leading to the formation of the corresponding hydroxypyrimidines. To prevent this:
-
Use a non-aqueous work-up: If possible, avoid the use of water during the work-up.
-
Work at low temperatures: Perform the work-up and extraction at low temperatures to minimize the rate of hydrolysis.
-
Use a biphasic system: A heterogeneous solvent system, such as ether-aqueous sodium hydroxide, can minimize hydrolysis of reactive chloro substituents.[3]
-
Promptly dry the product: After extraction, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Q3: I am observing self-condensation of my aminopyrimidine starting material. How can I avoid this?
A3: Self-condensation of aminopyrimidines, particularly o-aminopyrimidine ketones, is a known side reaction, especially under basic conditions.[4] To mitigate this:
-
Use the hydrochloride salt: Employing the aminopyrimidine as its hydrochloride salt can prevent the free amine from participating in side reactions.
-
Control the pH: Maintain the reaction under acidic or neutral conditions if the desired reaction allows.
-
Protecting groups: In some cases, protecting the amino group with a suitable protecting group that can be removed later might be necessary.
Q4: What is a reliable method for purifying substituted pyrimidines?
A4: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent system can be found. It is particularly good for removing minor impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired pyrimidine from side products and unreacted starting materials. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol gradients, can be employed.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Reaction Mechanism: Formation of a Regioisomeric Pyrimidine
The following diagram illustrates how two different regioisomers can be formed from an unsymmetrical 1,3-dicarbonyl compound and an amidine.
Caption: Formation of regioisomers in pyrimidine synthesis.
References
Technical Support Center: Suzuki Coupling with Chloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki couplings of chloropyrimidines are a frequent issue and can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions (solvent, base, temperature), and the stability of your boronic acid.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands can mitigate this.
-
Inefficient Oxidative Addition: The C-Cl bond of chloropyrimidines is less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging.[1] Higher temperatures or more active catalysts may be required.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume starting material and reduce the yield of the desired product.[2][3]
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.[4]
To improve your yield, consider a systematic optimization of the reaction conditions as detailed in the troubleshooting guides below.
Q2: I am observing significant amounts of a side product that appears to be my boronic acid dimer. What is this and how can I prevent it?
A2: This side product is the result of boronic acid homocoupling. This is a common side reaction in Suzuki couplings, particularly at higher temperatures or when the catalytic cycle is slow. To minimize homocoupling, you can try:
-
Lowering the Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can often reduce the rate of homocoupling.
-
Using an Excess of the Chloropyrimidine: A slight excess of the chloropyrimidine can help to ensure the boronic acid is consumed in the desired cross-coupling reaction.
-
Optimizing the Catalyst and Ligand: A more active catalyst system can accelerate the cross-coupling pathway, outcompeting the homocoupling reaction.
Q3: My boronic acid seems to be degrading during the reaction, leading to the formation of the corresponding arene. How can I avoid this?
A3: This is a classic case of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[3][5] This is often promoted by aqueous basic conditions and elevated temperatures.[3] To mitigate protodeboronation:
-
Use Anhydrous Solvents: If the reaction tolerates it, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Choose the Right Base: Some bases are more prone to causing protodeboronation than others. Consider screening different inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Protect the Boronic Acid: Using boronate esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.
-
Minimize Reaction Time: A more efficient catalyst that allows for shorter reaction times will leave less opportunity for the boronic acid to degrade.
Q4: I am using a dichloropyrimidine and getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A4: The regioselectivity of Suzuki couplings on dichloropyrimidines is well-documented. For 2,4-dichloropyrimidines, the reaction typically occurs preferentially at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[6] To favor monosubstitution at C4, you can:
-
Control Stoichiometry: Use a slight excess of the dichloropyrimidine relative to the boronic acid.
-
Lower the Temperature: Lower reaction temperatures can improve selectivity for the more reactive C4 position.
-
Choose a Bulky Boronic Acid: Sterically hindered boronic acids may react selectively at the less hindered C4 position.
To achieve disubstitution, you will typically need to use an excess of the boronic acid and more forcing reaction conditions (higher temperature, longer reaction time).[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most common issue. The following workflow can help you diagnose and solve the problem.
Troubleshooting Workflow for Low/No Yield
References
Stability of N4-Allyl-6-chloropyrimidine-4,5-diamine under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N4-Allyl-6-chloropyrimidine-4,5-diamine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary anticipated degradation pathway for this compound under acidic or basic conditions?
Based on the chemical structure, the most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the 6-chloro substituent to form the corresponding 6-hydroxypyrimidine derivative. The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions. The presence of two electron-donating amino groups at positions 4 and 5 is expected to influence the electron density of the pyrimidine ring and, consequently, the rate of hydrolysis.
Q2: How do the N4-allyl and 4,5-diamine substituents affect the stability of the molecule?
The 4,5-diamine groups are electron-donating, which increases the electron density of the pyrimidine ring. This can potentially influence the reactivity of the 6-chloro substituent. The N4-allyl group is not expected to be the primary site of degradation under simple acidic or basic hydrolysis but could be susceptible to other stress conditions like oxidation or photolysis.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. Exposure to high temperatures, humidity, and light should be avoided. For long-term storage, refrigeration in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Are there any known incompatibilities with common laboratory reagents?
Strong oxidizing agents should be avoided as they may react with the allyl group or the amino groups. Highly acidic or basic conditions, especially at elevated temperatures, will likely lead to hydrolysis of the 6-chloro group.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in an acidic mobile phase.
-
Possible Cause: Acid-catalyzed hydrolysis of the 6-chloro group.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of the mobile phase and sample diluent is within a stable range for the compound. If possible, work at a neutral or slightly acidic pH where the rate of hydrolysis is minimized.
-
Temperature Control: Keep the sample and mobile phase cool to reduce the rate of degradation. Use a cooled autosampler if available.
-
Time Limitation: Analyze samples as quickly as possible after preparation.
-
Method Validation: As part of method development, perform forced degradation studies to identify the retention time of the 6-hydroxy degradation product. This will help in confirming the identity of the unexpected peak.
-
Issue 2: Loss of parent compound signal when heating a solution of this compound in a basic buffer.
-
Possible Cause: Base-catalyzed hydrolysis of the 6-chloro group.
-
Troubleshooting Steps:
-
Avoid High pH: If heating is necessary, perform it at a neutral or slightly acidic pH.
-
Lower Temperature: If possible, reduce the heating temperature and extend the reaction time.
-
Inert Atmosphere: For prolonged heating, conduct the experiment under an inert atmosphere to prevent potential oxidative degradation.
-
Monitor Degradation: Use a stability-indicating analytical method (e.g., HPLC) to monitor the formation of degradation products over time.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | 15% | 6-hydroxy-N4-allylpyrimidine-4,5-diamine |
| 0.1 M NaOH | 60 | 8 | 25% | 6-hydroxy-N4-allylpyrimidine-4,5-diamine |
| 3% H₂O₂ | 25 | 24 | 5% | Oxidized derivatives |
| Thermal (Solid) | 80 | 48 | <1% | No significant degradation |
| Photostability (ICH Q1B) | 25 | - | <2% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
Place the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathway via hydrolysis.
Caption: Factors influencing the degradation rate.
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrimidine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrimidine derivatives?
A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrimidine derivatives due to its versatility and effectiveness in separating compounds based on polarity. For highly polar pyrimidines, alternative stationary phases like alumina or reverse-phase silica (C8 or C18) may be more suitable. Some separations of polar pyrimidines can also be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase.[1]
Q2: How do I choose the right mobile phase for my pyrimidine derivative purification?
A2: The choice of mobile phase depends on the polarity of your compound. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[2][3] A common mobile phase for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is increased by adding more of the polar solvent. For reverse-phase chromatography, a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is used.[4][5]
Q3: My pyrimidine derivative is highly polar and doesn't move from the baseline on the TLC plate. What should I do?
A3: For highly polar compounds that show low mobility on silica gel, you can try several strategies:
-
Increase the mobile phase polarity: Add a stronger polar solvent like methanol to your mobile phase. For very basic pyrimidines, adding a small amount of ammonia in methanol can help to reduce tailing and improve mobility.[6]
-
Switch to a different stationary phase: Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase or HILIC.[1][7][8]
-
Use ion-pairing agents: For ionizable pyrimidine derivatives, adding an ion-pairing agent to the mobile phase in reverse-phase chromatography can improve retention and peak shape.
Q4: How can I detect the pyrimidine derivatives in the collected fractions?
A4: Most pyrimidine derivatives contain a UV-active chromophore and can be detected by UV-Vis spectroscopy.[4] Fractions can be spotted on a TLC plate and visualized under a UV lamp (typically at 254 nm). If your compound is not UV-active, you may need to use a staining agent for TLC visualization or rely on other analytical techniques like mass spectrometry to identify the fractions containing your product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of pyrimidine derivatives by column chromatography.
Problem 1: Poor Separation or Co-elution of Compounds
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Aim for a significant difference in the Rf values of the components to be separated. A good starting point for the target compound is an Rf value between 0.2 and 0.4.[9] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to uneven solvent flow and band broadening. |
| Incorrect column dimensions. | Use a longer, narrower column for difficult separations to increase the resolution. |
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
| Possible Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of a polar solvent and incrementally increase its concentration.[4] |
| Compound is highly polar or ionic. | Consider switching to reverse-phase chromatography or HILIC. For basic compounds on silica, adding a small amount of a base like triethylamine or ammonia to the mobile phase can help. |
| Compound has poor solubility in the mobile phase. | Ensure your compound is soluble in the chosen mobile phase. If not, a different solvent system is required. |
| Compound is degrading on the silica gel. | Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel. Deactivating the silica with a base (e.g., triethylamine) or using a different stationary phase like alumina might be necessary. |
Problem 3: Peak Tailing
| Possible Cause | Solution |
| Strong interaction with the stationary phase. | For basic pyrimidine derivatives on silica gel, this is a common issue. Add a small amount of a competitive base like triethylamine or pyridine to the mobile phase to block the active sites on the silica. |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
| Mixed solvent system causing issues. | Ensure the solvents in your mobile phase are miscible and of high purity. |
Data Presentation
Table 1: HPLC Retention Times for 5-Fluorouracil and Related Compounds
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| 5-Fluorouracil (5-FU) | C18 | 0.5% Ortho-Phosphoric Acid : Methanol (95:5) | 0.8 | 7.2 | [10] |
| 5-Fluorouracil (5-FU) | C18 | Potassium Dihydrogen Phosphate | Not Specified | 4.7 | [11] |
| 5-Fluorouracil (5-FU) | C18 | Acetonitrile : Water (10:90) | 1.0 | ~3.5 | [12] |
| 5-Fluorouracil (5-FU) | Nucleosil C18 | Water, Formic Acid, and Acetonitrile (gradient) | Not Specified | 8.37 | [13] |
| Uracil | Nucleosil C18 | Water, Formic Acid, and Acetonitrile (gradient) | Not Specified | 7.76 | [13] |
| 5-Fluorodeoxyuridin Monophosphate (FdUMP) | Nucleosil C18 | Water, Formic Acid, and Acetonitrile (gradient) | Not Specified | 5.81 | [13] |
Table 2: TLC Solvent Systems and Approximate Rf Values for Pyrimidine Derivatives
| Pyrimidine Derivative Type | Stationary Phase | Mobile Phase | Approximate Rf | Reference |
| Non-polar pyrimidines | Silica Gel | Hexane : Ethyl Acetate | 0.3 - 0.7 | General Knowledge |
| Moderately polar pyrimidines | Silica Gel | Dichloromethane : Methanol | 0.2 - 0.5 | General Knowledge |
| Polar, basic pyrimidines | Silica Gel | Dichloromethane : Methanol with 1% NH4OH | 0.2 - 0.4 | [6] |
| Aromatic pyrimidines | Silica Gel | Toluene : Ethyl Acetate | Varies | [14] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Pyrimidine Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica should be about 20-50 times the weight of the crude sample.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. A small layer of sand can be added on top to prevent disturbance.
-
Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Column Chromatography of a Polar Pyrimidine Derivative
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., water or a low percentage of organic solvent).
-
Sample Preparation: Dissolve the polar pyrimidine derivative in the mobile phase or a compatible solvent.
-
Injection/Loading: Inject the sample onto the column.
-
Elution: Start the elution with the initial mobile phase. For gradient elution, gradually increase the concentration of the organic solvent (e.g., acetonitrile or methanol) to elute the more retained components.
-
Detection and Fraction Collection: Monitor the eluent using a UV detector and collect fractions corresponding to the desired peaks.
-
Post-run Wash: Wash the column with a high percentage of organic solvent to remove any strongly retained impurities.
Visualizations
Caption: Workflow for pyrimidine purification.
Caption: Troubleshooting poor separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. silicycle.com [silicycle.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Chromatography [chem.rochester.edu]
- 7. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rjptonline.org [rjptonline.org]
- 11. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Storage and Stability of N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of N4-Allyl-6-chloropyrimidine-4,5-diamine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, sealed container in a dark place at 2-8°C. The allylamine and chloropyrimidine moieties of the molecule are susceptible to degradation from air, light, and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, the primary degradation pathways are likely to involve the allylamine and chloropyrimidine groups. Potential degradation reactions include:
-
Oxidation: The allylamine group is susceptible to oxidation, which can lead to the formation of various oxidation products. Amines, in general, can be prone to atmospheric oxidation, often resulting in discoloration of the compound.
-
Hydrolysis: The chloro group on the pyrimidine ring can undergo hydrolysis, particularly under non-neutral pH conditions, to form a hydroxyl-pyrimidine derivative. However, studies on similar chloropyrimidines suggest that the 6-chloro position is less susceptible to hydrolysis compared to other positions on the pyrimidine ring, especially under acidic conditions.[1]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in pyrimidine derivatives, leading to the formation of various photoproducts.[2][3]
-
Polymerization: The allyl group may be susceptible to polymerization, especially in the presence of initiators or upon prolonged storage under inappropriate conditions.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can help in their structural elucidation.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the amine groups. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. Avoid storing in areas with fluctuating temperatures. |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light, moisture, and reactive chemicals. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Poor peak shape or tailing in HPLC analysis | Interaction of the polar amine groups with residual silanols on the HPLC column. | Use a highly deactivated (end-capped) C18 column. Operate the mobile phase at a lower pH (e.g., pH 2-4) to protonate the amines and reduce secondary interactions. Consider using an ion-pairing reagent if peak shape does not improve. |
| Inconsistent analytical results between samples | Non-homogeneity of the sample due to localized degradation. | Ensure the entire sample is stored under the recommended conditions. Before taking an aliquot for analysis, allow the container to equilibrate to room temperature to prevent moisture condensation. Gently mix the bulk powder before sampling. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Stress Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and reflux for 8 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and reflux for 8 hours. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 60°C for 24 hours. |
| Photodegradation | Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. |
Methodology:
-
Prepare solutions of this compound under each of the stress conditions.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a suitable analytical method, such as RP-HPLC, to quantify the amount of remaining parent compound and detect the formation of degradation products.
-
Use LC-MS/MS to obtain mass information on the degradation products for identification purposes.
-
Characterize the structure of significant degradation products using techniques like NMR spectroscopy.
Protocol 2: Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound and its degradation products.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, ramping to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm (or a wavelength determined by UV-Vis spectral analysis of the compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation:
The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine
Welcome to the technical support center for the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNA_r_) of a suitable starting material with allylamine. The reaction typically involves the displacement of a leaving group on the pyrimidine ring by the amine.
Q2: What are the recommended starting materials for this synthesis?
A2: The preferred starting material is 6-chloropyrimidine-4,5-diamine. This allows for a direct N-alkylation at the 4-position with an allyl source.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Solvent: A suitable solvent is crucial for dissolving the reactants and facilitating the reaction.
-
Base: A base is often required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired product and minimize the formation of dialkylated or other side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction temperature. 2. Inactive starting materials. 3. Inappropriate solvent. 4. Insufficient amount of base. | 1. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 2. Check the purity and integrity of the starting materials. 3. Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. 4. Increase the molar equivalent of the base (e.g., K₂CO₃ or Et₃N). |
| Formation of Multiple Products (Impure Sample) | 1. Dialkylation: Reaction of a second molecule of the allylating agent at another amino group. 2. Side reactions of the allyl group: Potential for isomerization or other reactions of the allyl double bond under certain conditions. 3. Reaction at the N5 position: Although less likely due to steric hindrance, some substitution at the 5-amino group might occur. | 1. Use a controlled stoichiometry of the allylating agent (e.g., 1.0-1.2 equivalents). Consider adding the allylating agent dropwise to the reaction mixture. 2. Ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly acidic/basic conditions). 3. Optimize reaction conditions (lower temperature, choice of base) to favor substitution at the more reactive N4 position. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. Product instability under purification conditions. | 1. Optimize the HPLC or column chromatography method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). 2. Avoid prolonged exposure to strong acids or bases during workup and purification. |
| Poor Yield Upon Scale-Up | 1. Inefficient Heat Transfer: Difficulty in maintaining a consistent temperature throughout a larger reaction vessel. 2. Mixing Issues: Inadequate mixing in a larger reactor can lead to localized concentration gradients and side reactions. 3. Exothermic Reaction: The reaction may be more exothermic on a larger scale, leading to temperature control issues. | 1. Use a reactor with efficient heating and cooling capabilities. Monitor the internal reaction temperature closely. 2. Employ mechanical stirring and ensure efficient mixing throughout the reaction. 3. Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropyrimidine-4,5-diamine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide (1.0-1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Validation & Comparative
Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the chemical reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine in comparison to other key pyrimidine intermediates.
This guide provides a comparative analysis of the reactivity of this compound, a versatile building block in medicinal chemistry, against other commonly used pyrimidine derivatives. Understanding its reactivity in key synthetic transformations is crucial for the efficient design and execution of synthetic routes towards novel drug candidates and biologically active molecules. This document summarizes available experimental data for related compounds to infer the reactivity profile of the title compound, presents detailed experimental protocols for common reactions, and utilizes diagrams to illustrate reaction pathways and workflows.
Introduction to Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of substituted pyrimidines is significantly influenced by the nature and position of substituents on the ring. Halogen atoms, particularly chlorine, at the C2, C4, and C6 positions are excellent leaving groups for SNAr reactions. The presence of electron-withdrawing groups, such as a nitro group, further activates the ring towards nucleophilic attack, while electron-donating groups, like amino groups, can decrease reactivity.
In addition to SNAr, chloropyrimidines are widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for functionalizing chloropyrimidines. The reactivity of the C6-chloro group in this compound is expected to be comparable to that of other 4,5-diamino-6-chloropyrimidines.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Pyrimidine Derivative | Nucleophile | Conditions | Product | Yield | Reference |
| N4-Butyl-6-chloropyrimidine-4,5-diamine | Butylamine | Reflux | N4,N'-Dibutylpyrimidine-4,5,6-triamine | Good | Inferred from synthesis route |
| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | N-methylaniline | THF, rt, overnight | 6-(N-methylanilino)-N4-methyl-N4-phenylpyrimidine-4,5-diamine | 80% (of precursor) | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated product | 60-99% | |
| 2,4-Diamino-6-chloropyrimidine | Substituted methanols / NaH | DMSO or THF | 2,4-Diamino-6-alkoxypyrimidines | 61-79% |
Note: Direct experimental data for this compound was not found in the searched literature. The data for N4-Butyl-6-chloropyrimidine-4,5-diamine is inferred from its synthesis from 5-Amino-4,6-dichloropyrimidine and Butylamine.
Based on the available data, the C6-chloro group in this compound is expected to readily undergo substitution with various nucleophiles, including amines and alkoxides, under standard SNAr conditions. The presence of the N4-allyl group is not anticipated to significantly hinder the reactivity of the C6 position electronically or sterically for most nucleophiles.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. Chloropyrimidines are effective substrates for this reaction, typically showing good reactivity at the C4 and C6 positions.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Pyrimidine Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-6-chloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K2CO3 | - | - | - | Moderate | |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 55 | 12 | >80% (dicoupled) | |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2 | K2CO3 | Dioxane/H2O | 80 | 5 | 80-85% (tri-coupled) | |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acids | Pd(OAc)2/PPh3 | Na2CO3 | n-Propanol | Reflux | - | Good |
Note: Specific Suzuki-Miyaura coupling data for this compound was not found. The presented data for other chloropyrimidines provides a general indication of expected reactivity.
The this compound is expected to be a viable substrate for Suzuki-Miyaura coupling at the C6 position. The choice of catalyst, ligand, base, and solvent will be critical in achieving high yields, and optimization may be required depending on the specific boronic acid used.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical compounds.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Pyrimidine Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-yl)amine derivatives | Aryl bromides | PdCl2(PPh3)2/Xantphos | NaOtBu | Toluene | Reflux | 27-82% | |
| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(dba)2/DavePhos | NaOtBu | Dioxane | 100 | 40-60% |
Note: Specific Buchwald-Hartwig amination data for this compound was not found. The data for related aminopyrimidines suggests it would be a suitable substrate.
This compound is predicted to undergo Buchwald-Hartwig amination at the C6 position with a variety of primary and secondary amines. The reaction will likely require a palladium catalyst with a suitable phosphine ligand and a strong base.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving chloropyrimidines, which can be adapted for this compound.
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or NMP; 5 mL) is added the amine nucleophile (1.2-2.0 mmol) and a base (e.g., K2CO3, Cs2CO3, or Et3N; 2.0-3.0 mmol). The reaction mixture is heated to a temperature between 80 °C and 140 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) are combined. A mixture of solvents such as toluene/ethanol/water (e.g., 4:1:1, 5 mL) is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 80-100 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography to yield the desired product.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.025 mmol), a phosphine ligand (e.g., Xantphos or DavePhos, 0.05 mmol), and a strong base (e.g., NaOtBu or K3PO4, 1.5 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental transformations discussed in this guide.
Caption: Generalized SNAr pathway.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Buchwald-Hartwig amination scheme.
Conclusion
This compound is a valuable synthetic intermediate with a reactive C6-chloro group amenable to a variety of important chemical transformations. While direct quantitative reactivity data is sparse in the current literature, a comparative analysis with structurally related pyrimidines provides a strong basis for predicting its behavior in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. The provided experimental protocols offer a starting point for the successful application of this versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Further experimental studies are warranted to precisely quantify the reactivity of this compound and expand its utility in synthetic and medicinal chemistry.
References
Comparative Analysis of N4-Allyl-6-chloropyrimidine-4,5-diamine and Its Analogs: A Guide for Researchers
A comprehensive review of the existing literature reveals a notable absence of direct comparative studies on the biological activity of N4-Allyl-6-chloropyrimidine-4,5-diamine and its immediate analogs. While research has explored the broader family of pyrimidine derivatives, a focused investigation into the structure-activity relationship (SAR) of N4-substituted-6-chloropyrimidine-4,5-diamines remains an untapped area of inquiry. This guide, therefore, synthesizes the available data on structurally related compounds to provide insights into potential therapeutic applications and guide future research directions.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The functionalization of the pyrimidine core, particularly at the N4 position, has been a key strategy in the development of targeted therapies. This guide will delve into the known biological activities of pyrimidine derivatives structurally analogous to this compound, present relevant experimental protocols, and offer a framework for the systematic evaluation of this specific compound class.
I. Biological Activities of Structurally Related Pyrimidine Derivatives
While specific data for this compound is scarce, studies on related N4,N6-disubstituted pyrimidine-4,6-diamines and other pyrimidine derivatives offer valuable insights into their potential as therapeutic agents, particularly as kinase inhibitors for the treatment of cancer.
Kinase Inhibition
The pyrimidine core is a well-established hinge-binding motif for many protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Modifications at the N4 and other positions of the pyrimidine ring can significantly influence the potency and selectivity of kinase inhibition.
For instance, a novel series of 4,6-disubstituted pyrimidine derivatives were designed and synthesized as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC)[1]. One of the lead compounds from this series, Yfq07, demonstrated a competitive ATP inhibitory effect and potent activity against several cancer cell lines[1]. This suggests that the N4-allyl group in the target compound could potentially interact with the ATP binding pocket of various kinases.
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives have been extensively documented. The cytotoxic activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Studies on substituted pyridazino[4,5-b]phenazine-5,12-diones, which can be considered extended pyrimidine systems, have shown potent cytotoxicity against a panel of human cancer cell lines, with some compounds exhibiting significantly higher potency than the standard chemotherapeutic drug doxorubicin[2]. Furthermore, the structure-activity relationship of pyridine derivatives has been explored, indicating that the presence and position of specific functional groups can enhance their antiproliferative activity[3].
II. Data on Structurally Related N4,N6-Disubstituted Pyrimidine-4,6-Diamine Derivatives
To illustrate the potential for biological activity in the target compound class, the following table summarizes data for a series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives that have been evaluated as EGFR inhibitors[1]. While not direct analogs of this compound, this data highlights how substitutions on the pyrimidine core can impact biological activity.
| Compound ID | N4-Substituent | N6-Substituent | EGFR IC50 (nM) | A431 Cell IC50 (nM) | H3255 Cell IC50 (nM) | HCC827 Cell IC50 (nM) |
| Yfq07 | 4-(1-methyl-1H-indol-3-yl) | 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl | 1.2 ± 0.3 | 25.3 ± 4.1 | 15.7 ± 2.8 | 18.6 ± 3.2 |
| AZD3759 | 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl | 4-(1-methyl-1H-indol-3-yl)quinazoline | 0.5 ± 0.1 | 10.2 ± 1.5 | 8.9 ± 1.1 | 9.8 ± 1.3 |
Data extracted from a study on EGFR inhibitors for NSCLC[1].
This table demonstrates that modifications to the substituents on the core pyrimidine structure can lead to potent enzymatic and cellular activity.
III. Experimental Protocols
To facilitate further research into the biological activity of this compound and its analogs, detailed methodologies for key experiments are provided below.
A. Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the in vitro kinase inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Plate reader (for detection of signal, e.g., luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying the amount of phosphorylated substrate).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
IV. Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the logical progression of a research program in this area, the following diagrams are provided.
Caption: A typical workflow for the synthesis, biological evaluation, and lead identification of novel pyrimidine derivatives.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
V. Future Directions and Conclusion
The lack of specific comparative data for this compound and its analogs presents a clear research opportunity. A systematic study involving the synthesis of a focused library of N4-substituted-6-chloropyrimidine-4,5-diamines (e.g., with alkyl, cycloalkyl, aryl, and heteroaryl substituents) and their evaluation in a panel of kinase and cancer cell line assays would be highly valuable. Such a study would elucidate the structure-activity relationships for this scaffold and could lead to the identification of potent and selective lead compounds for further development.
References
- 1. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In vitro evaluation of N4-Allyl-6-chloropyrimidine-4,5-diamine derivatives as enzyme inhibitors
While specific in vitro evaluation data for N4-Allyl-6-chloropyrimidine-4,5-diamine as an enzyme inhibitor is not publicly available, the broader class of pyrimidine derivatives has been extensively studied for its inhibitory potential against a wide array of enzymatic targets. This guide provides a comparative overview of the enzyme inhibitory activity of various pyrimidine derivatives, with a focus on two well-studied enzymes: Acetylcholinesterase (AChE) and Epidermal Growth Factor Receptor (EGFR) kinase. This document will serve as a framework for researchers, scientists, and drug development professionals on how to evaluate and compare such compounds.
Comparison of Enzyme Inhibitory Activity
The inhibitory potency of different pyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
Acetylcholinesterase (AChE) Inhibitors
AChE is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several pyrimidine derivatives have been investigated as AChE inhibitors.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrimidine Diamine Derivatives | Compound 9 (unsubstituted phenyl) | EeAChE | ~90% inhibition at 9 µM | Tacrine | - |
| Compound 13 (unsubstituted phenyl) | EeAChE | ~90% inhibition at 9 µM | Donepezil | - | |
| Compound 19 (3-hydroxyphenyl) | EeAChE | ~90% inhibition at 9 µM | - | - | |
| Compound 20 (2,3-dihydroxyphenyl) | EeAChE | ~90% inhibition at 9 µM | - | - | |
| 2,4-Disubstituted Pyrimidine Derivatives | Compound 7a | hAChE | 8.7 | Donepezil | - |
| Compound 9e | hAChE | 25.8 | Galanthamine | - |
Data sourced from multiple studies and may have been determined under varying experimental conditions. EeAChE refers to Acetylcholinesterase from Electrophorus electricus and hAChE refers to human Acetylcholinesterase.[1][2]
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. Numerous pyrimidine derivatives have been developed as EGFR inhibitors.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrimidine-5-carbonitrile Derivatives | Compound 10b | EGFR | 8.29 | Erlotinib | 2.83 |
| Pyrido[3,4-d]pyrimidine Derivatives | Compound 42 | EGFR L858R/T790M/C797S | 7.2 | - | - |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Compound 31r | EGFR 19del/T790M/C797S | <1 | - | - |
Data sourced from multiple studies and may have been determined against different mutant forms of EGFR under varying experimental conditions.[3][4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the in vitro evaluation of enzyme inhibitors. Below are representative protocols for AChE and EGFR kinase inhibition assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Preparation of Reagents :
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (14 mM).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).
-
AChE enzyme solution (1 U/mL).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to the mixture.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
The absorbance is measured at 412 nm using a microplate reader after a 10-minute incubation.
-
A control is run without the inhibitor.
-
-
Calculation of Inhibition :
EGFR Kinase Inhibition Assay
Various assay formats are available, including fluorescence-based and luminescence-based methods.
-
Preparation of Reagents :
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2).
-
Recombinant human EGFR kinase.
-
ATP solution.
-
A suitable substrate (e.g., a synthetic peptide).
-
Test compound solutions at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure :
-
In a 384-well plate, pre-incubate the EGFR kinase with serially diluted test compounds for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal (e.g., luminescence) according to the kit manufacturer's instructions.
-
-
Calculation of Inhibition :
Visualizations
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 2.8. In vitro inhibition of acetylcholinesterase (AChE) activity [bio-protocol.org]
- 8. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]
- 9. promega.com.cn [promega.com.cn]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Lack of Publicly Available Data on the Anticancer Activity of N4-Allyl-6-chloropyrimidine-4,5-diamine Derivatives
Despite a comprehensive search of available scientific literature, no published studies were identified that specifically validate the anticancer activity of N4-Allyl-6-chloropyrimidine-4,5-diamine derivatives in cell lines.
Extensive searches were conducted to locate research articles containing quantitative data, experimental protocols, and information on the signaling pathways related to the anticancer effects of this compound and its derivatives. The search included various databases and scientific repositories.
The performed searches did not yield any specific studies that have evaluated this particular class of compounds for their efficacy against cancer cell lines. Consequently, the information required to generate a detailed comparison guide, including tables of quantitative data, experimental methodologies, and signaling pathway diagrams, is not available in the public domain.
While the broader class of pyrimidine derivatives has been extensively studied and has shown significant potential in anticancer research, with many derivatives being investigated as therapeutic agents, the specific N4-allyl substituted 6-chloropyrimidine-4,5-diamine scaffold does not appear to have been a subject of published anticancer research.
Therefore, it is not possible to provide the requested comparison guide with the specified core requirements at this time due to the absence of foundational experimental data in the scientific literature. Further research and publication in this specific area would be required to enable such a comparative analysis.
Cross-reactivity profiling of N4-Allyl-6-chloropyrimidine-4,5-diamine based inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of emerging N4,N6-disubstituted pyrimidine-4,6-diamine based Janus Kinase 3 (JAK3) inhibitors compared to established alternatives. This guide provides a comprehensive analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies.
In the landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge. The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, which can result in toxicity or diminished efficacy. This guide focuses on the cross-reactivity profile of a promising class of N4,N6-disubstituted pyrimidine-4,6-diamine based inhibitors, exemplified by the highly selective Janus Kinase 3 (JAK3) inhibitor, compound 11e , as described by Yu et al. (2019).
We will compare the selectivity of this scaffold to two clinically relevant alternatives: Tofacitinib , a pan-JAK inhibitor, and PF-06651600 (Ritlecitinib) , a covalent inhibitor targeting JAK3 and the TEC family of kinases.
Overview of Compared Inhibitors
N4,N6-disubstituted pyrimidine-4,6-diamine (represented by Compound 11e): This class of inhibitors has been designed for high selectivity towards JAK3, a key enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells. By targeting a unique cysteine residue (Cys909) in the JAK3 active site, these inhibitors achieve significant selectivity over other JAK family members.
Tofacitinib (Xeljanz®): An established pan-JAK inhibitor, Tofacitinib is approved for the treatment of several autoimmune diseases. While initially designed to target JAK3, it exhibits inhibitory activity against JAK1 and JAK2 at clinically relevant concentrations, leading to a broader spectrum of biological effects.
PF-06651600 (Ritlecitinib): A novel covalent inhibitor that demonstrates dual specificity for JAK3 and the TEC family of kinases (BTK, BMX, ITK, RLK, and TEC).[1][2] This unique profile is also attributed to its interaction with a conserved cysteine residue present in the active sites of these kinases.[1][2]
Comparative Kinase Selectivity Data
The following tables summarize the inhibitory activity (IC50 in nM) of the compared compounds against a panel of kinases. Lower values indicate higher potency.
Table 1: Inhibitory Activity against Janus Kinase (JAK) Family
| Kinase | Compound 11e (IC50, nM) | Tofacitinib (IC50, nM) | PF-06651600 (IC50, nM) |
| JAK1 | >10,000 | 1.7 - 3.7 | >10,000 |
| JAK2 | >10,000 | 1.8 - 4.1 | >10,000 |
| JAK3 | 2.1 | 0.75 - 1.6 | 33.1 |
| TYK2 | >10,000 | 16 - 34 | >10,000 |
Data for Compound 11e from Yu et al. (2019). Data for Tofacitinib and PF-06651600 compiled from multiple sources.[2][3]
Table 2: Cross-Reactivity Profile Against Selected Off-Target Kinases
| Kinase Family | Kinase | Compound 11e (Selectivity) | Tofacitinib (% Inhibition @ 1µM) | PF-06651600 (% Inhibition @ 1µM) |
| TEC Family | BTK | High | Low | High |
| ITK | High | Low | High | |
| TEC | High | Low | High | |
| SRC Family | SRC | High | Moderate | Low |
| LYN | High | Moderate | Low | |
| Other | Aurora A | High | Low | Low |
| CDK2 | High | Low | Low |
This table provides a qualitative and quantitative overview. Comprehensive kinome scan data for Compound 11e is not publicly available. Tofacitinib and PF-06651600 data are derived from publicly accessible kinome scan databases.
Signaling Pathway Analysis: The JAK-STAT Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.
References
Head-to-head comparison of different synthetic routes to N4-Allyl-6-chloropyrimidine-4,5-diamine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic pathways to N4-Allyl-6-chloropyrimidine-4,5-diamine, a valuable building block in medicinal chemistry.
While multiple theoretical pathways to this compound can be envisioned, the most direct and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor with allylamine. This guide will focus on the detailed experimental protocol for this primary route and discuss potential variations and their implications.
Route 1: Nucleophilic Aromatic Substitution of 5-Amino-4,6-dichloropyrimidine
The most logical and precedented synthetic route to this compound is via the reaction of 5-Amino-4,6-dichloropyrimidine with allylamine. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the allylamine displaces one of the chlorine atoms on the pyrimidine ring.
Based on the synthesis of the analogous compound, N4-butyl-6-chloropyrimidine-4,5-diamine, a high yield can be anticipated for this reaction. The synthesis of the butyl analogue from 5-Amino-4,6-dichloropyrimidine and butylamine in the presence of triethylamine in butan-1-ol at 90°C for 16 hours resulted in an 83% yield. It is expected that the reaction with allylamine would proceed under similar conditions with a comparable outcome.
Experimental Protocol:
Materials:
-
5-Amino-4,6-dichloropyrimidine
-
Allylamine
-
Triethylamine
-
Butan-1-ol (or other suitable high-boiling solvent)
Procedure:
-
To a solution of 5-Amino-4,6-dichloropyrimidine (1.0 eq) in butan-1-ol, add triethylamine (1.2 eq) and allylamine (1.1 eq).
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Quantitative Data Summary:
| Parameter | Route 1 (Projected) |
| Starting Material | 5-Amino-4,6-dichloropyrimidine |
| Reagents | Allylamine, Triethylamine |
| Solvent | Butan-1-ol |
| Reaction Temperature | 90°C |
| Reaction Time | 16 hours |
| Yield | ~83% (estimated) |
| Purity | High (with chromatographic purification) |
Discussion of Alternative Synthetic Approaches
While the direct SNAr reaction is the most straightforward method, other theoretical routes could be considered, though they may be less efficient or require more complex starting materials.
Alternative 1: Multi-step Synthesis from a Trichloropyrimidine Derivative
An alternative could involve a multi-step synthesis starting from a more substituted pyrimidine, such as 4,5,6-trichloropyrimidine. This would necessitate sequential and regioselective substitution reactions, first with an amino group at the 5-position and then with allylamine at the 4-position. This approach would likely involve more synthetic steps, leading to a lower overall yield and increased production costs.
Alternative 2: Palladium-Catalyzed Amination
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. In principle, 6-chloro-pyrimidine-4,5-diamine could be reacted with an allylating agent under palladium catalysis. However, this would require the synthesis of the 6-chloro-pyrimidine-4,5-diamine precursor and the use of expensive palladium catalysts and ligands, making it less economically viable for large-scale synthesis compared to the direct SNAr approach.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the primary synthetic route.
Caption: Synthetic workflow for Route 1.
Conclusion
For the synthesis of this compound, the direct nucleophilic aromatic substitution of 5-Amino-4,6-dichloropyrimidine with allylamine stands out as the most efficient and practical route. It is a one-step process with a high projected yield, utilizing readily available starting materials. While alternative synthetic strategies exist in theory, they are likely to be more complex, less atom-economical, and more expensive, making the SNAr approach the preferred method for researchers and professionals in drug development. Further optimization of reaction conditions for the SNAr route could potentially lead to even higher yields and reduced reaction times.
Reproducibility of synthetic protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine, a key intermediate in the development of targeted therapeutics. Due to a lack of directly comparable, published experimental data for multiple, distinct synthetic routes for this specific molecule, this document presents a detailed, plausible protocol based on established methodologies for analogous compounds. A framework for comparing this primary method with a potential alternative is also provided to guide future research and optimization.
Introduction
This compound is a substituted pyrimidine derivative of interest in medicinal chemistry. The pyrimidine scaffold is a core structure in many biologically active compounds, including a variety of kinase inhibitors. Notably, numerous substituted pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. The N4-allyl and 5-amino functionalities of the target molecule offer versatile points for further chemical modification, making it a valuable building block for the synthesis of compound libraries targeting VEGFR-2 and other relevant enzymes in drug discovery.
Synthetic Protocols: A Comparative Analysis
The most direct and commonly employed method for the synthesis of N4-substituted-6-chloropyrimidine-4,5-diamines is the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor with the desired amine.
Method 1: Nucleophilic Aromatic Substitution (Plausible Protocol)
This protocol describes the synthesis of this compound from 5-amino-4,6-dichloropyrimidine and allylamine.
Experimental Protocol:
-
Materials: 5-amino-4,6-dichloropyrimidine, allylamine, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
To a solution of 5-amino-4,6-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and allylamine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
-
Data Presentation:
| Parameter | Method 1 (Nucleophilic Substitution) | Method 2 (Alternative - Data Not Available) |
| Starting Material | 5-amino-4,6-dichloropyrimidine | Hypothetical: e.g., Palladium-catalyzed coupling |
| Reagents | Allylamine, K2CO3, DMF | Hypothetical: e.g., Allylboronic acid, Pd catalyst, base |
| Yield (%) | Estimated: 70-85% (based on similar reactions) | Not Available |
| Purity (%) | >95% (after chromatography) | Not Available |
| Reaction Time (h) | 4-6 | Not Available |
| Temperature (°C) | 80 | Not Available |
| Reproducibility | Expected to be high | Not Available |
Note: The data for Method 1 is based on typical yields and purities for this type of reaction and should be experimentally verified. Data for a hypothetical "Method 2" is intentionally left blank as no specific, published alternative was identified. This table serves as a template for future comparative studies.
Visualizing the Synthesis and Biological Context
To further elucidate the synthetic strategy and potential biological relevance of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Given the prevalence of pyrimidine derivatives as VEGFR-2 inhibitors, a potential, though currently hypothetical, application of this compound is in the development of anti-angiogenic agents. The following diagram illustrates the VEGFR-2 signaling pathway, a common target for such compounds.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 5-amino-4,6-dichloropyrimidine with allylamine represents a robust and reproducible approach. While alternative synthetic strategies may exist, they are not well-documented in publicly available literature. The provided protocol and comparative framework are intended to serve as a valuable resource for researchers in the field. Further investigation into the biological activity of this compound and its derivatives, particularly as potential VEGFR-2 inhibitors, is warranted and could lead to the development of novel therapeutic agents.
Safety Operating Guide
Proper Disposal of N4-Allyl-6-chloropyrimidine-4,5-diamine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N4-Allyl-6-chloropyrimidine-4,5-diamine, ensuring operational integrity and personnel safety in research and development settings.
The proper disposal of this compound, a halogenated aromatic amine, is critical to maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound should be treated as hazardous waste and handled by trained personnel.[1][2] The following procedures provide a step-by-step guide for its safe disposal.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5]
Waste Classification and Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety.[6] this compound waste must be collected separately from other waste streams to prevent potentially hazardous reactions.[6]
Table 1: Waste Segregation for this compound
| Waste Type | Segregation Category | Recommended Container |
| Solid this compound | Halogenated Organic Solids | Labeled, sealed, and chemically compatible container |
| Contaminated Labware (e.g., gloves, wipes) | Halogenated Solid Waste | Double-bagged in clear plastic bags for inspection[7] |
| Solutions of this compound | Halogenated Organic Liquid Waste | Labeled, sealed, and chemically compatible container |
| First Rinsate from Contaminated Glassware | Halogenated Organic Liquid Waste | Labeled, sealed, and chemically compatible container[8] |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect solid this compound waste and contaminated materials in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name.[7][8]
-
For liquid waste, use a compatible, sealed container.[1] Do not overfill containers.[1]
-
Halogenated waste must be kept separate from non-halogenated waste streams.[9][10]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][11]
-
The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container in the regular trash or recycling, in accordance with institutional policies.[1][8]
-
-
Arranging for Disposal:
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. researchgate.net [researchgate.net]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
